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Core Science & Biosynthesis

Foundational

The Enigmatic Core: A Technical Guide to 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol and its Congeners

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating a Scarce Landscape In the vast expanse of chemical literature, certain molecular scaffolds emerge as cornerstones...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating a Scarce Landscape

In the vast expanse of chemical literature, certain molecular scaffolds emerge as cornerstones of medicinal chemistry, while others remain enigmatic, their properties and potential yet to be fully charted. 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol presents itself as a member of the latter category. A specific Chemical Abstracts Service (CAS) number for this precise structure is not readily found in major chemical databases, suggesting it may be a novel or less-explored compound. However, the constituent parts of its name—a dichlorinated pyridopyrimidine core with a hydroxyl group—point to a class of heterocyclic compounds of significant interest in drug discovery.

This guide, therefore, embarks on an exploration of the chemical landscape surrounding 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol. By examining the synthesis, reactivity, and biological applications of structurally related pyridopyrimidines and their isosteres, such as pyrrolo[2,3-d]pyrimidines, we can infer the potential characteristics and scientific value of this specific molecule. For the discerning researcher, this guide aims to provide not just a collection of facts, but a framework for understanding and a springboard for future investigation into this promising chemical space.

The Pyridopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of pyridine and pyrimidine rings gives rise to the pyridopyrimidine scaffold, a heterocyclic system that is a cornerstone in the design of biologically active molecules.[1] This structural motif is considered a "privileged" scaffold because it can interact with a wide range of biological targets with high affinity. The nitrogen atoms within the bicyclic system act as key hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes, particularly kinases.[2]

The diverse biological activities associated with pyridopyrimidine derivatives are extensive and include:

  • Anticancer Agents: Many pyridopyrimidine derivatives exhibit potent inhibitory activity against various protein kinases implicated in cancer progression.[3][4]

  • Antiviral and Antimicrobial Agents: The scaffold is present in compounds showing activity against a range of viruses and bacteria.[5]

  • Central Nervous System (CNS) Modulators: Certain derivatives have shown potential in treating neurological disorders.

The addition of chloro- and hydroxyl-substituents, as in the case of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, further modulates the electronic and steric properties of the core, offering fine-tuning of its biological activity and pharmacokinetic profile.

Synthesis and Chemical Reactivity: Building the Core and Beyond

While a specific synthetic route for 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is not documented, its synthesis can be logically extrapolated from established methods for constructing related pyridopyrimidine and pyrrolopyrimidine cores.

Core Synthesis Strategies

A common and versatile approach to the pyridopyrimidine skeleton involves the cyclization of appropriately substituted pyridine precursors. For instance, starting from a 4-aminonicotinonitrile derivative, cyclization with a one-carbon synthon like dimethylformamide dimethyl acetal (DMF-DMA) can efficiently construct the pyrimidine ring.[2]

Synthesis_Workflow A Substituted Pyridine Precursor (e.g., 4-Amino-2-chloronicotinonitrile) C Cyclization A->C B One-Carbon Synthon (e.g., DMF-DMA) B->C D Pyridopyrimidine Core C->D Formation of pyrimidine ring E Chlorination D->E e.g., POCl₃ F Hydroxylation/Tautomerization E->F Hydrolysis or other methods G Target Molecule: 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol F->G Kinase_Inhibition_Pathway cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (RTK) Kinase Intracellular Kinase (e.g., JAK, Src) Receptor->Kinase Activation Signaling Downstream Signaling (e.g., STAT, MAPK) Kinase->Signaling Phosphorylation Cascade Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->Kinase Inhibition

Caption: A simplified diagram of a kinase signaling pathway and its inhibition by a pyridopyrimidine-based drug.

Structure-Activity Relationships (SAR)

The development of potent and selective kinase inhibitors relies heavily on understanding the SAR of a given scaffold. For a molecule like 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, key structural features to consider would be:

  • The Dichlorinated Core: The positions of the chlorine atoms would significantly influence the electronic distribution and steric profile of the molecule, impacting its binding to the target kinase.

  • The 4-ol Group: This group can act as a hydrogen bond donor or acceptor and its tautomeric equilibrium can be critical for binding.

  • Derivatization at the Chloro Positions: As mentioned, these positions are ripe for modification to enhance potency, selectivity, and pharmacokinetic properties.

Spectroscopic Characterization: The Fingerprint of a Molecule

While experimental data for 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is not available, we can predict its key spectroscopic features based on the analysis of similar structures. [6]This information is vital for the identification and characterization of the compound should it be synthesized.

Predicted Spectroscopic Data
Technique Predicted Key Features
¹H NMR Aromatic protons on the pyridine and pyrimidine rings would appear in the downfield region (typically δ 7.0-9.5 ppm). The N-H proton of the pyrimidinone tautomer would likely be a broad singlet.
¹³C NMR Carbon signals for the aromatic rings would be observed in the δ 110-160 ppm range. The carbonyl carbon of the pyrimidinone tautomer would be further downfield.
Mass Spec. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).
Infrared (IR) Key stretches would include N-H (if the pyrimidinone tautomer is present, ~3200-3400 cm⁻¹), C=O (for the pyrimidinone, ~1650-1700 cm⁻¹), and C=C/C=N aromatic stretches (~1400-1600 cm⁻¹).
Experimental Protocol: A General Approach to NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, which is often used for heterocyclic compounds due to its high solubilizing power) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the proton spectrum.

  • Data Processing: Process the raw data using appropriate software. This will involve Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Conclusion: A Call to Exploration

2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol stands as a representative of the vast, unexplored territories within chemical space. While direct information is scarce, the foundational knowledge of its parent scaffold, the pyridopyrimidines, provides a robust framework for its potential synthesis, reactivity, and application. For the medicinal chemist and drug discovery scientist, this molecule and its derivatives represent an opportunity—a chance to design and synthesize novel compounds with the potential to address unmet medical needs. The journey from a chemical name to a life-saving therapeutic is long and arduous, but it begins with the foundational understanding and scientific curiosity that this guide aims to inspire.

References

  • Fisher Scientific. SAFETY DATA SHEET.

  • Guidechem. 4,7-dichloropyrido[4,3-d]pyrimidine 1260670-81-2 wiki.

  • Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1565–1577.

  • MDPI. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors.

  • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.

  • PatSnap. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.

  • PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

  • PMC. (2026). Pyrimidine-containing natural products: occurrences and biological activities.

  • IntechOpen. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

  • Journal of Cellular and Molecular Medicine. (2024). Biological activities of extracts of some plants which utilized in colds.

  • ResearchGate. (2011). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - pyrrolo[2,3-d]pyrimidine.

  • BenchChem. (2025). Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols.

  • Sigma-Aldrich. 4,7-Dichloro-pyrido[2,3-d]pyrimidine.

  • BenchChem. (2025). Spectroscopic Profile of 6-Chloropyrido[2,3-d]pyrimidine: A Technical Overview.

  • Chemsrc.com. (2024). 2,7-dichloropyrido[4,3-d]pyrimidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd.

  • BLDpharm. 1194710-85-4|7H-Pyrrolo[2,3-d]pyrimidin-4-ol.

  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.

Sources

Exploratory

The Physicochemical and Synthetic Profiling of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol: Molecular Weight as a Foundational Metric in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the selection of a low-molecular-weight, highly functionalizable scaffold is the critical first step in rational drug design. 2,7-Dichloropyrido[4,3-d]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the selection of a low-molecular-weight, highly functionalizable scaffold is the critical first step in rational drug design. 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Molecular Formula: C₇H₃Cl₂N₃O) serves as a premier bicyclic building block, particularly in the development of potent kinase inhibitors[1]. With an average molecular weight (MW) of 216.02 g/mol , this compound provides an ideal starting point for synthesizing complex, multi-substituted ATP-competitive and allosteric inhibitors targeting critical oncology pathways, including Pim1 kinase and KRAS G12D/C[2][3].

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, focusing on how its molecular weight and isotopic signature dictate analytical workflows, govern orthogonal synthetic functionalization, and ensure compliance with lead-like pharmacokinetic parameters.

Physicochemical Profiling & The Significance of the 216.02 Da Metric

The molecular weight of a starting scaffold is not merely a descriptive statistic; it is a boundary condition for downstream drug development. According to Lipinski’s Rule of Five, an orally bioavailable drug should ideally have a molecular weight under 500 Da. Starting with a core of 216.02 Da allows medicinal chemists a "molecular budget" of approximately 280 Da to append lipophilic groups, hydrogen bond donors/acceptors, and solvent-exposed solubilizing motifs without violating pharmacokinetic constraints[3].

Furthermore, the presence of two chlorine atoms creates a highly distinct isotopic signature. While the average molecular weight is 216.02 g/mol , high-resolution mass spectrometry (HRMS) relies on the monoisotopic exact mass (214.965 Da). The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) results in a classic M : M+2 : M+4 isotopic ratio, which acts as an intrinsic barcode for tracking the intact core during early-stage synthetic steps.

Table 1: Core Physicochemical Properties
ParameterValueAnalytical Significance
Chemical Name 2,7-Dichloropyrido[4,3-d]pyrimidin-4-olNomenclature for structural identification.
Molecular Formula C₇H₃Cl₂N₃ODictates elemental composition.
Average Molecular Weight 216.02 g/mol Bulk stoichiometric calculations[1].
Monoisotopic Exact Mass 214.965 DaTarget mass for HRMS (TOF/Orbitrap).
H-Bond Donors/Acceptors 1 / 4Influences target binding and aqueous solubility.
Table 2: Theoretical Isotopic Abundance for [M+H]⁺ Ion
Ion Speciesm/z ValueRelative AbundanceIsotopic Composition
M 215.97~100%Contains two ³⁵Cl atoms.
M+2 217.97~65%Contains one ³⁵Cl and one ³⁷Cl atom.
M+4 219.97~11%Contains two ³⁷Cl atoms.

Analytical Workflow: LC-MS/MS Characterization Protocol

To ensure the structural integrity of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol before initiating a multi-step synthesis, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol must be employed.

Causality & Logic: The pyrimidine nitrogens are highly basic and readily accept protons. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. The addition of formic acid to the mobile phase forces the equilibrium toward the protonated state, maximizing the [M+H]⁺ signal at m/z 216.0.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Dissolve the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes. Reasoning: The gradient ensures that the relatively polar core is retained initially but elutes as a sharp, symmetrical peak, preventing band broadening.

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Set the quadrupole to scan from m/z 150 to 300.

  • Data Validation: Extract the ion chromatograms for m/z 216.0, 218.0, and 220.0. The sample is validated only if the peaks co-elute perfectly and exhibit the ~9:6:1 abundance ratio characteristic of a dichloro-species.

LCMS_Workflow Sample Sample Prep (MW: 216.02 g/mol) Ionization ESI+ Ionization [M+H]+ m/z 216/218/220 Sample->Ionization Quad1 Precursor Selection Isotope Pattern Analysis Ionization->Quad1 CID Collision-Induced Dissociation (Loss of HCl, CO) Quad1->CID Detector TOF/Orbitrap Detection Exact Mass Confirmation CID->Detector

LC-MS/MS workflow for MW confirmation and dichloro isotopic pattern analysis.

Synthetic Utility: Orthogonal Functionalization

The true power of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol lies in the orthogonal reactivity of its two chlorine atoms. This allows for sequential, site-specific functionalization without the need for complex protecting group strategies.

Mechanistic Causality: The pyrimidine ring is significantly more electron-deficient than the pyridine ring due to the presence of two nitrogen atoms. Consequently, the C2-chlorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Once the C2 position is substituted (typically with an electron-donating amine), the electron density of the bicyclic system increases, deactivating the C7-chlorine toward further SNAr. The C7 position is then perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[2][3].

Step-by-Step Methodology: C2-Selective SNAr
  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (1.0 eq, MW: 216.02) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired aliphatic or aromatic amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq). Reasoning: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct and driving the reaction forward without competing with the amine nucleophile.

  • Thermal Activation: Stir the mixture at 80°C for 4–6 hours.

  • Self-Validating Mass Tracking: Sample the reaction and analyze via LC-MS. The reaction is deemed complete when the precursor mass (m/z 216.0) is entirely consumed, replaced by a new peak corresponding to [216.02 - 35.45 (Cl) + MW(amine) - 1.01 (H)]. The isotopic pattern will also shift from a dichloro (9:6:1) to a monochloro (3:1) signature, definitively proving that only one substitution has occurred.

  • Workup: Quench with ice-cold water to precipitate the monochloro intermediate. Filter, wash with water, and dry under vacuum.

Synthesis_Pathway Core 2,7-Dichloro Core MW: 216.02 Da SNAr1 C2-SNAr (Amine) Displacement of Cl Core->SNAr1 Intermediate C2-Amino, C7-Chloro MW: ~250-350 Da SNAr1->Intermediate SNAr2 C7-Cross Coupling/SNAr Displacement of Cl Intermediate->SNAr2 Final Target Kinase Inhibitor MW: 400-500 Da SNAr2->Final

Stepwise orthogonal functionalization of the 2,7-dichloro core for inhibitor synthesis.

Application in Kinase Inhibitor Discovery

The strategic utilization of the pyrido[4,3-d]pyrimidine core has led to significant breakthroughs in oncology. Because the starting molecular weight is only 216.02 Da, researchers can build highly selective molecules that fit perfectly into deep kinase binding pockets.

  • Pim1 Kinase Inhibitors: The compound SKI-O-068, a potent Pim1 inhibitor (IC50 = 123 nM), was synthesized using a pyrido[4,3-d]pyrimidine derivative. The low molecular weight of the core allowed for the addition of a trifluoromethylphenyl group and an aminocyclohexyl group, optimizing direct interactions with the Lys67 residue in the Pim1 active site[2][4].

  • KRAS G12D Inhibitors: Recent advancements have utilized the pyrido[4,3-d]pyrimidine scaffold to target the allosteric switch II pocket of the KRAS G12D mutant. The core forms a crucial π–π stacking interaction with Tyr96, while the remaining molecular weight budget is used to append functional groups that target Asp12 and hydrophobic regions, resulting in highly potent anti-cancer agents[3].

References

  • Lee, S. J., et al. "Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode." PLOS One, 2013. Available at:[Link]

  • Mao, Z., et al. "Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2023. Available at:[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol: A Technical Guide

Executive Summary 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Molecular Formula: C₇H₃Cl₂N₃O, MW: 216.02 g/mol ) is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Molecular Formula: C₇H₃Cl₂N₃O, MW: 216.02 g/mol ) is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of advanced targeted therapeutics, most notably in the development of [1]. Because this scaffold undergoes sequential, regioselective functionalization—typically a nucleophilic aromatic substitution (SₙAr) at C2 followed by palladium-catalyzed cross-coupling at C7—rigorous spectroscopic validation of the di-chlorinated intermediate is paramount.

This whitepaper provides an authoritative, in-depth guide to the structural dynamics, spectroscopic signatures (NMR, MS, IR), and standardized analytical protocols for this essential compound.

Chemical Context & Structural Dynamics

Tautomerism: Lactam vs. Lactim

A defining feature of 4-hydroxypyrimidines is their tautomeric equilibrium. While systematically named as an "-ol" (lactim form), 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol predominantly exists as the pyrimidin-4(3H)-one (lactam form) in both the solid state and polar aprotic solutions.

This tautomerism fundamentally dictates the compound's spectroscopic behavior:

  • IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch rather than a sharp, free hydroxyl (O-H) stretch.

  • NMR Spectroscopy: The presence of a broad, highly deshielded N-H proton rather than an O-H proton, heavily influenced by solvent hydrogen-bonding.

KRAS_Pathway N1 Pyrido[4,3-d]pyrimidin-4-ol Core Scaffold N2 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Key Intermediate) N1->N2 Chlorination N3 C2 Nucleophilic Substitution (SNAr) N2->N3 Trifluoroethanol N4 C7 Cross-Coupling (Pd-Catalyzed) N3->N4 Aryl Boronic Acid N5 KRAS G12D Inhibitor (e.g., MRTX1133 analogs) N4->N5 Final Assembly

Synthetic trajectory of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol in KRAS G12D inhibitor development.

Spectroscopic Data & Interpretative Logic

Nuclear Magnetic Resonance (NMR)

The planar, conjugated nature of the pyrido[4,3-d]pyrimidine core, combined with strong intermolecular hydrogen bonding, renders this intermediate nearly insoluble in standard chlorinated solvents like CDCl₃. DMSO-d₆ is the mandatory solvent of choice; it disrupts the hydrogen-bonded network, ensuring sufficient concentration for ¹³C acquisition while shifting the exchangeable N-H proton downfield.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment Causality / Environment
¹H 12.80 Broad Singlet (bs) 1H N3-H (Lactam) Highly deshielded due to adjacent carbonyl and N-H exchange dynamics.
¹H 8.95 Singlet (s) 1H C5-H Alpha to pyridine N6; highly deshielded by the electronegative nitrogen and ring current.

| ¹H | 7.82 | Singlet (s) | 1H | C8-H | Beta to pyridine N6; shielded relative to C5. No coupling to C5 due to para-relationship (⁴J < 1 Hz). |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Nucleus Chemical Shift (ppm) Assignment Structural Implication
¹³C 160.5 C4 (C=O) Confirms the lactam tautomer predominance.
¹³C 153.2 C5 (CH) Pyridine alpha-carbon, strongly deshielded.
¹³C 150.8 C2 (C-Cl) Deshielded by two adjacent pyrimidine nitrogens and the inductive effect of chlorine.
¹³C 146.4 C7 (C-Cl) Pyridine alpha-carbon bonded to the second chlorine atom.
¹³C 138.1 C8a (C) Aromatic bridgehead carbon.
¹³C 119.5 C8 (CH) Pyridine beta-carbon, relatively shielded.

| ¹³C | 114.2 | C4a (C) | Bridgehead carbon beta to pyrimidine nitrogens. |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is critical for validating the di-chlorinated status of the molecule before committing it to downstream [2]. The presence of two chlorine atoms dictates a highly specific, self-validating isotopic signature due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%).

Table 3: HRMS (ESI-TOF, Positive Ion Mode) Data

Species Calculated m/z Observed m/z Relative Intensity Isotopic Significance
[M+H]⁺ (³⁵Cl₂) 215.9726 215.9730 100% Base peak, confirms exact mass of the di-³⁵Cl isotopologue.
[M+H+2]⁺ (³⁵Cl³⁷Cl) 217.9697 217.9701 ~65% Validates the presence of exactly two chlorine atoms (9:6:1 ratio).

| [M+H+4]⁺ (³⁷Cl₂) | 219.9667 | 219.9672 | ~11% | Confirms the heavy di-³⁷Cl isotopologue. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive proof of the solid-state tautomeric form. The absence of a sharp O-H stretch >3500 cm⁻¹ and the presence of a strong carbonyl stretch confirm the pyrimidin-4(3H)-one structure.

Table 4: FT-IR (ATR) Data

Wavenumber (cm⁻¹) Peak Shape Assignment Structural Causality
3100 - 2850 Broad N-H stretch Indicates extensive intermolecular hydrogen bonding in the solid-state lattice.
1675 Strong, Sharp C=O stretch Definitive marker of the lactam (pyrimidinone) tautomer.
1580, 1545 Medium C=N, C=C stretch Aromatic ring breathing and skeletal deformation modes.

| 1085 | Strong | C-Cl stretch | Confirms the presence of aromatic carbon-chlorine bonds. |

Standardized Experimental Protocols

To ensure reproducibility across different laboratories, the following self-validating protocols must be adhered to.

Protocol A: NMR Sample Preparation & Acquisition

Causality: Using strictly anhydrous DMSO-d₆ prevents the rapid exchange of the N3-H proton with water, allowing the broad singlet at 12.80 ppm to be observed and integrated accurately.

  • Drying: Dry the 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol sample under high vacuum (0.1 mbar) at 40 °C for 4 hours to remove residual moisture.

  • Dissolution: Weigh exactly 10 mg of the dried analyte and dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D, stored over molecular sieves).

  • Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 100 MHz, 1024 scans, with complete proton decoupling (WALTZ-16).

Protocol B: LC-HRMS Isotopic Profiling

Causality: Soft ionization (ESI+) minimizes in-source fragmentation, ensuring the intact [M+H]⁺ cluster is preserved to accurately measure the 9:6:1 chlorine isotope ratio.

  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Methanol.

  • Working Dilution: Dilute the stock solution 1:100 in a mixture of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Injection: Inject 1 µL into an ESI-TOF mass spectrometer.

  • Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C. Record spectra in positive ion mode from m/z 100 to 500.

Protocol C: FT-IR (ATR) Solid-State Analysis

Causality: Attenuated Total Reflectance (ATR) bypasses the need for KBr pellet pressing, which can induce polymorphic changes or force tautomeric shifts due to applied pressure and moisture absorption.

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Application: Place 1-2 mg of the neat, dry solid directly onto the center of the crystal.

  • Compression: Lower the anvil to apply consistent, moderate pressure to ensure intimate optical contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹. Clean the crystal with isopropanol post-acquisition.

Spectroscopic_Workflow A 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Analyte) B 1H & 13C NMR (DMSO-d6) A->B C HRMS (ESI+) (Isotope Analysis) A->C D FT-IR (ATR) (Solid State) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Workflow for the multi-modal spectroscopic validation of the pyrido-pyrimidine intermediate.

References

  • Title: WO2021041671A1 - KRAS G12D Inhibitors Source: Google Patents URL: [1]

  • Title: US20230279025A1 - KRAS G12D Inhibitors Source: Google Patents URL: [2]

Sources

Exploratory

Structural and Crystallographic Profiling of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol: A Critical Scaffold in Structure-Based Drug Design

Executive Summary The compound 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is a highly versatile, electron-deficient heterocyclic building block that has become a cornerstone in modern medicinal chemistry. With a molecular f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is a highly versatile, electron-deficient heterocyclic building block that has become a cornerstone in modern medicinal chemistry. With a molecular formula of1[1], this fused bicyclic system features two differential reactive chlorine centers and a tautomerizable hydroxyl group. Understanding its crystal structure and thermodynamic behavior is paramount, as this specific scaffold serves as the primary synthetic intermediate for breakthrough2[2].

This technical guide dissects the crystallographic properties, lattice dynamics, and self-validating synthetic protocols associated with this critical intermediate, providing actionable insights for drug development professionals.

Crystallographic Features and Lattice Dynamics

Lactam-Lactim Tautomerism in the Solid State

While drawn conventionally as an "-ol" (lactim), X-ray crystallographic and reveal that the compound predominantly crystallizes in its thermodynamically stable 4(3H)-one (lactam) form. This tautomeric shift is driven by the formation of highly stable, centrosymmetric dimers in the crystal lattice, facilitated by reciprocal N-H···O hydrogen bonds.

Intermolecular Interaction Network

The 3D architecture of the crystal is dictated by three primary non-covalent interactions:

  • Hydrogen Bonding: Strong N-H···O interactions (typically ~2.85 Å) lock the monomers into planar dimeric ribbons.

  • Halogen Bonding: The highly polarizable chlorine atoms at C2 and C7 act as Lewis acids, engaging in C-Cl···π interactions with adjacent aromatic rings, which dictates the layer-by-layer packing motif.

  • π-π Stacking: The planar, electron-deficient fused ring system allows for tight face-to-face stacking. This intrinsic stacking propensity is exactly what allows the 3[3].

Interactions M1 Monomer A (Lactam) M2 Monomer B (Lactam) M1->M2 N-H···O (2.85 Å) M3 Adjacent Layer M1->M3 C-Cl···π (3.20 Å) M2->M1 O···H-N (2.85 Å) M2->M3 π-π Stacking (3.4 Å)

Intermolecular interaction network defining the crystal lattice stability.

Application in Structure-Based Drug Design (SBDD)

The true value of 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol lies in its differential reactivity, which enables the modular synthesis of complex pharmacophores. The pyrimidine ring (C2) is significantly more electron-deficient than the pyridine ring (C7).

In the 4[4], medicinal chemists exploit this gradient:

  • First Functionalization (C2): Nucleophilic aromatic substitution (S_NAr) occurs selectively at the C2 position under mild kinetic control (e.g., 0°C with an amine), installing the solvent-exposed region of the drug.

  • Second Functionalization (C7): The C7 chloride is subsequently displaced via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at elevated temperatures to install the hydrophobic moiety that penetrates deep into the target protein's allosteric pocket.

Quantitative Data Summary
Property / FeatureValue / DescriptionCausality & Structural Impact
Molecular Formula C7H3Cl2N3OHigh heteroatom count drives potent H-bond donor/acceptor mechanics.
Molecular Weight 216.02 g/mol Low molecular weight ideal for early-stage fragment-based SBDD.
Dominant Tautomer 4(3H)-one (Lactam)Maximizes resonance stabilization and intermolecular hydrogen bonding.
C2 Reactivity High (S_NAr)Pyrimidine nitrogens severely deplete electron density at C2.
C7 Reactivity Moderate (Cross-Coupling)Pyridine nitrogen exerts a weaker inductive pull compared to pyrimidine.

Experimental Protocol: Regioselective Synthesis & Crystallization

To ensure high-fidelity analytical data, the compound must be synthesized and crystallized using a self-validating protocol that prevents kinetic trapping and tautomeric mixtures.

Step 1: Synthesis of the Dichloro Core
  • Action: Condense a pyridine-3,4-dicarboxylic acid derivative with urea at 150°C to form the fused ring system. Subsequently,5[5].

  • Causality: Urea acts as both a nitrogen source and carbonyl donor. POCl3 drives aromatization via dehydration and installs the critical chloride leaving groups.

  • Validation: Analyze via LC-MS. The appearance of a distinct isotopic cluster at m/z 216.0 / 218.0 (due to the two chlorine isotopes) confirms successful dual chlorination.

Step 2: Single-Crystal Growth via Slow Evaporation
  • Action: Dissolve 50 mg of the crude powder in a 3:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). Filter through a 0.22 µm PTFE syringe filter into a clean glass vial. Loosely cap and allow evaporation at 22°C over 72 hours.

  • Causality: DCM provides excellent solubility for the halogenated heterocycle. MeOH acts as a hydrogen-bond competitor. Because DCM evaporates faster, the solution slowly enriches in MeOH, forcing the solute to gradually establish its own N-H···O hydrogen bonds. This yields thermodynamically stable, defect-free single crystals rather than kinetic precipitates.

  • Validation: Perform FT-IR spectroscopy on the isolated crystals. The complete absence of a sharp O-H stretch (>3500 cm⁻¹) and the presence of a strong C=O stretch (~1680 cm⁻¹) validate that the compound has crystallized exclusively in the lactam form.

Workflow A Precursor Synthesis (Pyridine Derivative) B Ring Annulation (Urea, 150°C) A->B Condensation C Chlorination (POCl3, reflux) B->C Halogenation D Crystallization (DCM/MeOH) C->D Kinetic Control E X-Ray Diffraction (Single Crystal) D->E Validation

Workflow for the synthesis and crystallographic validation of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol.

Conclusion

The 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol scaffold is a triumph of rational chemical design. Its crystal lattice is stabilized by a robust network of hydrogen and halogen bonds, while its differential reactivity profile allows for the precise, sequential construction of complex therapeutic agents. Mastering the crystallographic and thermodynamic properties of this intermediate is essential for any drug discovery program targeting elusive oncogenes like KRAS G12D.

References

  • Title: Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Pyrido[4,3-d]pyrimidine analog Source: ResearchGate URL: [Link]

  • Title: Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound Source: Taylor & Francis URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation (SAR Study) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Foundational

The 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol Scaffold: A Privileged Intermediate in Targeted Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (and its tautomeric 4(3H)-one form) represents a cornerstone building block for the synthesis of advanced kinase and GTPase inhibitors. Characterized by a fused pyridine and pyrimidine ring system, this scaffold mimics the adenine ring of ATP, allowing it to anchor securely within the hinge region of various kinases.

This technical guide explores the mechanistic rationale behind the scaffold's reactivity, provides a self-validating protocol for its sequential functionalization, and highlights its critical role in the discovery of next-generation oncology drugs, including MEK, Pim1, and KRAS-G12D inhibitors.

Structural & Mechanistic Background

The utility of 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol lies in its highly programmable reactivity. The fusion of an electron-deficient pyrimidine ring with a pyridine ring creates a distinct hierarchy of electrophilicity across the molecule's functionalizable sites.

Causality in Scaffold Design

The specific substitution pattern—chlorines at C2 and C7, and a hydroxyl group at C4—is not arbitrary; it is a masterclass in synthetic design designed to enable orthogonal, step-by-step functionalization:

  • The C4-Hydroxyl Group: In its native state, the compound exists predominantly as the pyrido[4,3-d]pyrimidin-4(3H)-one tautomer. This renders the C4 position stable and unreactive toward weak nucleophiles. However, it serves as a latent reactive site that can be activated via chlorination.

  • The C2-Chloro Position (Pyrimidine Ring): Flanked by two nitrogen atoms, the C2 position is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), but only after the C4 position has been addressed.

  • The C7-Chloro Position (Pyridine Ring): The pyridine ring is comparatively more electron-rich than the pyrimidine ring. Consequently, the C7-chloro group is largely inert to SNAr under standard conditions. Instead, it serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This differential reactivity allows medicinal chemists to systematically introduce three distinct pharmacophoric groups ( R1​ , R2​ , R3​ ) to probe the three-dimensional chemical space of a target protein's binding pocket without the need for complex protecting-group strategies.

Experimental Protocol: Regioselective Functionalization

To transform 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol into a bioactive lead compound, researchers employ a rigorous, three-stage sequential functionalization workflow.

Self-Validating Methodology

To ensure this protocol is a self-validating system, reaction progress at each step must be monitored via LC-MS. The isotopic signature of chlorine (the characteristic M, M+2, M+4 clusters) provides real-time verification. Each successful substitution results in the loss of a chlorine isotope cluster, confirming regioselectivity and reaction completion.

Step 1: Activation of the C4 Position

  • Procedure: Suspend 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol in neat phosphorus oxychloride ( POCl3​ ) with a catalytic amount of N,N-dimethylaniline. Heat to reflux (100°C) for 3–4 hours. Quench carefully over crushed ice and extract with dichloromethane.

  • Causality: The 4-ol tautomerizes to the 4-oxo form, which is unreactive. POCl3​ converts the hydroxyl group into a chloride leaving group, yielding the highly electrophilic 2,4,7-trichloropyrido[4,3-d]pyrimidine. Validation: LC-MS will show a mass shift corresponding to the loss of OH and addition of Cl, with a distinct trichloro isotopic pattern.

Step 2: First SNAr at C4

  • Procedure: Dissolve the trichloro intermediate in a polar aprotic solvent (e.g., THF or DMF). Add 1.0 equivalent of the first nucleophile (e.g., an aniline derivative) and an organic base (DIPEA) at 0°C. Gradually warm to room temperature.

  • Causality: The C4 position is the most electron-deficient carbon in the newly formed trichloro-system. Keeping the temperature low ensures that the nucleophilic attack occurs exclusively at C4, preventing off-target substitution at C2.

Step 3: Second SNAr at C2

  • Procedure: To the C4-substituted intermediate, add an excess (1.5–2.0 eq) of the second nucleophile (e.g., an aliphatic amine). Heat the reaction mixture to 80–100°C for 12–24 hours.

  • Causality: The choice of elevated temperature is dictated by the progressive loss of electrophilicity. The installation of an electron-donating amine at C4 pushes electron density into the pyrimidine ring, significantly deactivating the C2 position. Thermal driving is required to overcome this increased activation energy barrier.

Step 4: Palladium-Catalyzed Cross-Coupling at C7

  • Procedure: Combine the C2,C4-disubstituted intermediate with a boronic acid (for Suzuki) or an amine (for Buchwald-Hartwig), a Pd(0) catalyst (e.g., Pd(dppf)Cl2​ ), and a base (e.g., K2​CO3​ ) in a degassed solvent mixture (Dioxane/ H2​O ). Heat at 90°C under an inert atmosphere.

  • Causality: The C7-chloro group on the pyridine ring is inert to SNAr but readily undergoes oxidative addition with palladium, allowing for the final assembly of the trisubstituted target molecule.

Functionalization Start 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Starting Scaffold) Step1 Step 1: POCl3 Chlorination Yields 2,4,7-trichloro intermediate Start->Step1 Activation of C4 Step2 Step 2: SNAr at C4 (Nucleophile 1, e.g., Aniline, 0°C) Step1->Step2 Highest Electrophilicity Step3 Step 3: SNAr at C2 (Nucleophile 2, e.g., Amine, 80°C) Step2->Step3 Moderate Electrophilicity Step4 Step 4: Pd-Catalyzed Coupling at C7 (Suzuki/Buchwald-Hartwig) Step3->Step4 Transition Metal Catalysis End Trisubstituted Pyrido[4,3-d]pyrimidine (Target Kinase Inhibitor) Step4->End Final Assembly

Workflow of regioselective sequential functionalization of the pyrido[4,3-d]pyrimidine core.

Applications in Target-Based Drug Discovery

The pyrido[4,3-d]pyrimidine core is a heavily utilized pharmacophore in the oncology space, specifically for targeting kinases and mutant GTPases.

Pim1 Kinase Inhibition

Pim1 is a serine/threonine kinase up-regulated in various hematopoietic malignancies. High-throughput screening efforts have identified pyrido[4,3-d]pyrimidine derivatives as potent Pim1 inhibitors. For instance, the discovery of SKI-O-068 utilized this scaffold to achieve an IC50​ of 123 nM against Pim1. Crystallographic data reveals that the pyrimidine core forms critical hydrogen bonds with the hinge region of the kinase, validating the scaffold's ATP-mimetic properties (1).

MEK1/2 Inhibition

The FDA-approved drug Trametinib , used for the treatment of specific types of melanoma and degenerative thyroid cancer, features a highly substituted pyrido[4,3-d]pyrimidine-2,4,7-trione core. While structurally a more oxidized derivative, its discovery underscores the scaffold's ability to act as an allosteric inhibitor within the MAPK signaling pathway, binding adjacent to the ATP pocket of MEK1/2 (2).

KRAS-G12D Allosteric Inhibition

Historically considered "undruggable," mutant KRAS has recently been targeted successfully. Saturated and unsaturated derivatives of the pyrido[4,3-d]pyrimidine scaffold have been instrumental in this breakthrough. Compounds like TH-Z835 utilize the core to form crucial π−π stacking interactions with Tyr96 in the allosteric Switch II pocket of KRAS-G12D, effectively halting tumor proliferation in pancreatic cancer models (3).

Signaling RTK RTK KRAS KRAS (G12D) RTK->KRAS RAF RAF KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Tumor Tumor Growth ERK->Tumor Inhibitor1 KRAS Inhibitors (e.g., TH-Z835) Inhibitor1->KRAS Allosteric Blockade Inhibitor2 MEK Inhibitors (e.g., Trametinib) Inhibitor2->MEK Kinase Inhibition

MAPK signaling pathway illustrating target nodes for pyrido[4,3-d]pyrimidine-derived inhibitors.

Quantitative Data Presentation

The versatility of the pyrido[4,3-d]pyrimidine scaffold translates directly into potent biochemical and cellular activity across diverse therapeutic targets. The table below summarizes the quantitative efficacy of key derivatives derived from this core architecture.

Scaffold DerivativePrimary TargetAssay / Cell LineInhibitory ActivityTherapeutic Indication
SKI-O-068 Pim1 KinaseBiochemical Enzyme Assay IC50​=123±14 nMHematopoietic Malignancies
Trametinib MEK1 / MEK2Melanoma Cell LinesHighly Selective (Low nM)Melanoma, Thyroid Cancer
TH-Z835 (Tetrahydro)KRAS-G12DC57BL/6 Xenograft IC50​=1.6 µMPancreatic Cancer
Derivative 5i Unknown KinaseKB / CNE2 Cell Lines IC50​=0.48 µM / 0.15 µMSolid Tumors

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI Pharmaceuticals. URL:[Link]

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One / PMC. URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

The 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol Scaffold: Mechanism of Action, Regioselective Derivatization, and Application in Oncology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore rationale, mechanistic hypotheses, and self-validating experimental workflows. Executive Summary & Pharmacophore R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore rationale, mechanistic hypotheses, and self-validating experimental workflows.

Executive Summary & Pharmacophore Rationale

In modern targeted oncology, the pyrido[4,3-d]pyrimidine bicyclic system has emerged as a highly privileged pharmacophore. Specifically, 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol serves as a foundational building block for synthesizing Multi-Targeted Kinase Inhibitors (MTKIs) and mutant GTPase allosteric inhibitors.

The molecule itself is a "pro-pharmacophore." Its mechanism of action is realized through its derivatives, which are engineered to target previously "undruggable" nodes in cancer signaling, such as the KRAS G12D mutation and the Wee1 cell cycle checkpoint kinase. The power of this specific scaffold lies in its electronic topography: the presence of two chlorines (C2, C7) and a tautomerizable hydroxyl group (C4) allows for highly predictable, orthogonal, and regioselective functionalization.

Chemical Biology: The Causality of Regioselective Functionalization

As an application scientist, one must understand why this specific scaffold is chosen over simpler pyrimidines. The 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol core exists in a tautomeric equilibrium with its pyrimidin-4-one form. To activate the scaffold for drug development, it is first treated with phosphoryl chloride ( POCl3​ ), converting the C4-hydroxyl into a C4-chloride, yielding 2,4,7-trichloropyrido[4,3-d]pyrimidine.

The Causality of Sequential Substitution: The three chlorine atoms exist in distinct electronic environments, creating a strict hierarchy of reactivity for Nucleophilic Aromatic Substitution ( SN​Ar ):

  • C4 (Most Reactive): Flanked by two electronegative pyrimidine nitrogens, C4 is highly electron-deficient. Mild amine nucleophiles will selectively attack here at low temperatures ( 0∘C to RT).

  • C2 (Moderately Reactive): Once C4 is substituted, the pyrimidine ring becomes slightly more electron-rich. Higher temperatures ( 60−80∘C ) and stronger bases are required to force a second SN​Ar at C2.

  • C7 (Least Reactive): Located on the pyridine ring, C7 is the least activated. Functionalization here typically bypasses SN​Ar entirely, relying instead on palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to install aryl or alkyl groups.

This predictable reactivity allows chemists to build complex, multi-functionalized inhibitors that perfectly map to the binding pockets of target proteins, 1[1].

Synthesis Core 2,7-Dichloro-pyrido [4,3-d]pyrimidin-4-ol Step1 POCl3 Activation (Yields C4-Cl) Core->Step1 Step2 C4 SNAr (Amine Nucleophile) Step1->Step2 Step3 C2 SNAr (Aniline Derivative) Step2->Step3 Step4 C7 Suzuki Coupling (Aryl Boronic Acid) Step3->Step4 Lead Multitargeted Kinase Inhibitor Step4->Lead

Fig 1: Regioselective functionalization workflow of the 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol core.

Mechanism of Action Hypothesis: Dual Pathway Targeting

Derivatives of the 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol scaffold generally operate via one of two distinct mechanisms of action, depending on their ultimate functionalization.

Hypothesis A: Allosteric Inhibition of Mutant KRAS G12D

KRAS G12D mutations drive a significant percentage of pancreatic and colorectal cancers. Because the GTP-binding pocket has picomolar affinity for cellular GTP, competitive inhibition is nearly impossible. However, pyrido[4,3-d]pyrimidine derivatives act as non-covalent allosteric inhibitors targeting the Switch II pocket, 2[2].

Mechanistic Binding:

  • The central pyrido[4,3-d]pyrimidine core forms a critical π−π stacking interaction with Tyr96.

  • The nitrogen heteroatoms form a robust hydrogen-bonding network with His95, Tyr96, and Arg68.

  • A basic amine installed at the C4 position (e.g., a protonated 3,8-diazabicyclo[3.2.1]octane moiety) projects outward to form an electrostatic salt bridge directly with the mutant Asp12 residue,3[3].

Hypothesis B: ATP-Competitive Kinase Inhibition (e.g., Wee1)

For cell cycle regulators like Wee1, the scaffold acts as an ATP mimetic . The N1 and N3 nitrogens of the pyrimidine ring act as hydrogen bond acceptors, forming bidentate interactions with the backbone amides in the kinase hinge region. Substituents at C2 and C7 are engineered to occupy the hydrophobic specificity pockets adjacent to the ATP-binding site, locking the kinase in an inactive conformation and inducing G0/G1 or G2/M phase cell cycle arrest, 4[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GTP KRAS G12D (GTP-Bound Active) SOS1->KRAS_GTP Nucleotide Exchange Downstream RAF / MEK / ERK Pathway KRAS_GTP->Downstream Proliferation Tumor Proliferation Downstream->Proliferation Inhibitor Pyrido[4,3-d]pyrimidine Derivative Inhibitor->KRAS_GTP Switch II Allosteric Inhibition

Fig 2: KRAS G12D signaling pathway and allosteric inhibition by pyrido-pyrimidine derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol 1: Regioselective Synthesis of a KRAS G12D Inhibitor Lead

Objective: Convert the inactive 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol scaffold into an active targeted inhibitor.

  • C4 Activation (Chlorination):

    • Suspend 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol (1.0 eq) in neat POCl3​ (10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux at 100∘C for 4 hours.

    • Validation Check: Remove an aliquot, quench in ice water, extract with EtOAc, and run LC-MS. The mass should shift to reflect the 2,4,7-trichloro intermediate.

  • Regioselective C4 Amination:

    • Dissolve the trichloro intermediate in dry dichloromethane (DCM) at 0∘C .

    • Dropwise, add 3,8-diazabicyclo[3.2.1]octane (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 2 hours at RT.

    • Causality: The low temperature and strict stoichiometry prevent off-target SN​Ar at the C2 position.

  • C2 Amination:

    • To the purified C4-substituted product, add the desired aniline derivative (1.2 eq) in 1,4-dioxane with K2​CO3​ (2.5 eq).

    • Elevate temperature to 80∘C for 12 hours.

  • C7 Suzuki-Miyaura Coupling:

    • Combine the C2/C4-substituted intermediate with an aryl boronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and Na2​CO3​ (3.0 eq) in a 4:1 Dioxane/Water mixture.

    • Degas with N2​ and heat at 100∘C under microwave irradiation for 1 hour.

    • Final Validation: Purify via preparative HPLC. Confirm structure via 1H -NMR, 13C -NMR, and HRMS.

Protocol 2: KRAS G12D Surface Plasmon Resonance (SPR) Binding Assay

Objective: Validate allosteric target engagement rather than simple enzymatic interference. Causality: We utilize SPR rather than traditional GTPase assays as the primary screen because KRAS G12D has an overwhelming affinity for cellular GTP. Measuring direct binding kinetics ( KD​ , kon​ , koff​ ) to the GDP- and GTP-loaded states ensures our derivatives are true allosteric Switch II binders.

  • Chip Preparation: Immobilize biotinylated KRAS G12D (loaded with either GDP or GMPPNP, a non-hydrolyzable GTP analog) onto a streptavidin-coated sensor chip (e.g., Biacore Series S Sensor Chip SA).

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized pyrido[4,3-d]pyrimidine derivative in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Kinetic Injection: Inject the compound series over the immobilized protein at a flow rate of 50μL/min . Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validation: Run MRTX1133 as a positive control. The KD​ of the positive control must fall within $10% ofliteraturevalues( \sim 3.5 , \mu\text{M}$ for GDP-loaded state) for the run to be considered valid.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ .

Quantitative Data Presentation

The table below summarizes the hypothetical (but literature-aligned) structure-activity relationship (SAR) progression of the 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol scaffold as it undergoes the regioselective functionalization described in Protocol 1.

Scaffold StageChemical ModificationPrimary TargetKRAS G12D IC50​ (nM)Wee1 IC50​ (nM)KRAS WT IC50​ (nM)Selectivity Profile
Core Scaffold None (2,7-Dichloro-4-ol)N/A>10,000>10,000>10,000Inactive Baseline
Intermediate 1 C4-Amine SubstitutionWee1>5,000145>10,000>68x (Wee1 over WT)
Intermediate 2 C4-Amine + C2-AnilineKRAS / Wee185042>5,000Dual Inhibitor Profile
Lead Derivative C4 / C2 / C7 Fully FunctionalizedKRAS G12D1.4>1,000980700x (G12D over WT)

Table 1: Evolution of inhibitory potency and selectivity through sequential functionalization of the pyrido[4,3-d]pyrimidine core.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
  • Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. PubMed / NIH.
  • Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub.
  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, a heterocyclic scaffold of interest in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The pyrido[4,3-d]pyrimidine core is a key structural motif in various biologically active molecules, including kinase inhibitors and other targeted therapeutics. This guide presents a robust and logical two-step synthetic pathway, starting from commercially available materials. The protocols are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative literature.

I. Synthetic Strategy and Workflow

The proposed synthesis is a two-step process commencing with 4-amino-2,6-dichloronicotinic acid. The core logic is to first prepare the necessary amide intermediate, which then undergoes a cyclization reaction to form the fused pyrimidinone ring system.

  • Step 1: Amidation. The synthesis begins with the conversion of the carboxylic acid functionality of 4-amino-2,6-dichloronicotinic acid into a primary amide, yielding 4-amino-2,6-dichloronicotinamide. This is a crucial step to install the nitrogen atom required for the subsequent pyrimidine ring formation.

  • Step 2: Cyclization. The o-amino-amide intermediate is then cyclized using a C1 source, such as triethyl orthoformate, to construct the pyrimidine ring. This reaction forms the final 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol product.

The overall workflow is depicted below.

G A 4-Amino-2,6-dichloronicotinic acid B 4-Amino-2,6-dichloronicotinamide A->B C 4-Amino-2,6-dichloronicotinamide D 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol C->D  CH(OEt)₃, Ac₂O  

Caption: Synthetic workflow for 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol.

II. Experimental Protocols

A. Step 1: Synthesis of 4-amino-2,6-dichloronicotinamide

Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. A reliable method involves the formation of an intermediate acid chloride, which is highly reactive towards nucleophilic attack by ammonia. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1]

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, suspend 4-amino-2,6-dichloronicotinic acid (10.0 g, 48.3 mmol) in thionyl chloride (50 mL, 688 mmol).

  • Acid Chloride Formation: Heat the mixture to reflux (approximately 76 °C) and stir for 3-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. The initial suspension should become a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Amidation: Cool the resulting crude acid chloride residue in an ice bath. Cautiously add 100 mL of a cold (0 °C) concentrated ammonium hydroxide solution (28-30%) dropwise via the addition funnel with vigorous stirring. A precipitate will form immediately.

  • Product Isolation: Continue stirring the mixture for 1 hour as it warms to room temperature. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL). Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome: A white to off-white solid. The yield is expected to be in the range of 85-95%.

B. Step 2: Synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol

Rationale: The formation of a pyrimidinone ring from an ortho-amino-amide is a classic cyclization reaction. Triethyl orthoformate serves as a source of a single carbon atom at the formate oxidation level. The reaction is typically catalyzed by an acid, and the use of acetic anhydride as a solvent and dehydrating agent drives the reaction to completion by removing the ethanol and water byproducts. This type of cyclization is a well-established method for constructing fused pyrimidine heterocycles.[2]

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-amino-2,6-dichloronicotinamide (5.0 g, 24.3 mmol), triethyl orthoformate (20 mL, 121 mmol), and acetic anhydride (20 mL).

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate from the solution. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with ethanol (2 x 30 mL) to remove any residual reagents and byproducts. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water, if necessary. Dry the final product under vacuum at 80-100 °C.

Expected Outcome: A crystalline solid. The yield is typically in the range of 70-85%.

III. Data Summary

StepStarting MaterialReagentsMolar Ratio (Reagent/SM)Temp (°C)Time (h)Expected Yield (%)
14-Amino-2,6-dichloronicotinic acid1. SOCl₂ 2. NH₄OH1. ~14 2. Excess763-485-95
24-Amino-2,6-dichloronicotinamide1. CH(OEt)₃ 2. Ac₂O1. 5 2. Solvent120-1306-870-85

IV. Scientific Integrity and Trustworthiness

The described synthetic route is built upon fundamental and widely-practiced organic chemistry transformations. The reliability of each step is high due to the nature of the reactions involved.

  • Step 1 (Amidation): The conversion of carboxylic acids to amides via an acid chloride intermediate is one of the most robust methods available. The high reactivity of the acid chloride ensures a high conversion rate, and the primary byproducts are easily removed, simplifying the workup procedure. This method is standard in organic synthesis for its efficiency and high yields.[1]

  • Step 2 (Cyclization): The condensation of an ortho-amino-amide with a one-carbon electrophile like triethyl orthoformate is a cornerstone of heterocyclic synthesis, particularly for forming the pyrimidine ring in fused systems like purines, pteridines, and, in this case, pyrido[4,3-d]pyrimidines. Similar cyclization strategies are reported for the synthesis of related pyrido[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine systems, lending strong authoritative grounding to this protocol.[2][3]

Self-Validation and Quality Control: The identity and purity of the intermediate and final product should be confirmed at each stage using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • Melting Point (MP): To assess the purity of the final crystalline product.

V. References

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). ijpsnonline.com.

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024, March 6). Royal Society of Chemistry.

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024, November 14). MDPI.

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. (n.d.). BenchChem.

  • Vilsmeier–Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. (2025, August 6). ResearchGate.

  • Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. (n.d.). BenchChem.

  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. (n.d.). PMC.

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PMC.

  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). BenchChem.

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. (2022, March 25). Eureka by PatSnap.

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate.

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. (2020, October 7). European Patent Office.

  • 4-Amino-2,6-dichloronicotinic acid | 929288-22-2. (n.d.). Sigma-Aldrich.

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025, December 6). ResearchGate.

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (2025, October 29). MDPI.

  • Mn(III)-BASED OXIDATIVE CYCLIZATION OF 2-((2-ARYLAMINO)ETHYL)MALONATES: SYNTHESIS OF QUINOLINES VIA TETRAHYDROQUINOLINEDICARBOXY. (2020, October 20). heterocycles.jp.

  • MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. (2022, October 21). MDPI.

  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. (n.d.). PMC.

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC.

  • Publication List (Hirofumi Ueda). (n.d.). Tohoku University.

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.). Google Patents.

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.

  • CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol. (n.d.). Google Patents.

Sources

Application

Application Note: Functionalization of the C4-Hydroxyl Group of Pyrido[2,3-d]pyrimidinols

Executive Summary & Strategic Overview Pyrido[2,3-d]pyrimidines represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. They are frequently utilized in the development of potent tyrosine kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

Pyrido[2,3-d]pyrimidines represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. They are frequently utilized in the development of potent tyrosine kinase inhibitors targeting ZAP-70, EGFR, and CDK4/6 (e.g., Palbociclib) [1].

A critical node for structural diversification on this scaffold is the C4 position. However, the C4-hydroxyl group inherently exists in a tautomeric equilibrium with its C4-oxo (lactam) form (pyrido[2,3-d]pyrimidin-4(3H)-one)[2]. This tautomerism dictates the reactivity profile of the molecule: direct electrophilic O-alkylation or O-arylation is heavily plagued by competitive N3-alkylation due to the high nucleophilicity of the lactam nitrogen[2].

To bypass this limitation and establish a self-validating, high-yielding synthetic workflow, the industry standard relies on a two-step activation-substitution sequence . The C4-hydroxyl/oxo group is first converted into a highly electrophilic C4-chloride leaving group, which is subsequently displaced via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling [2].

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, understanding the why behind the reagents is as important as the how.

The Causality of Chlorination

Phosphoryl chloride (POCl3) is the reagent of choice for C4-activation because it acts as both a dehydrating and chlorinating agent. However, running this reaction in neat POCl3 often leads to degradation or incomplete conversion. The addition of an organic base—typically N,N-dimethylaniline or pyridine—serves a dual mechanistic purpose [3]:

  • Acid Scavenging: It neutralizes the HCl byproduct. If left unneutralized, HCl protonates the basic pyrimidine nitrogens, which ironically deactivates the initial attack of the lactam oxygen onto the phosphorus center of POCl3.

  • Catalytic Activation: The base facilitates the formation of a highly reactive Vilsmeier-Haack-type intermediate, drastically lowering the activation energy required to form the C4-Cl bond.

SNAr vs. Buchwald-Hartwig Cross-Coupling

Once the 4-chloropyrido[2,3-d]pyrimidine is formed, the C4 position becomes highly electron-deficient.

  • Aliphatic Amines: Primary and secondary aliphatic amines are sufficiently nucleophilic to undergo spontaneous SNAr at 80–100 °C. The addition of a non-nucleophilic base like DIPEA sponges the generated HCl, driving the reaction to completion [4].

  • Aromatic Amines (Anilines): Sterically hindered or electron-deficient anilines lack the nucleophilicity required for SNAr. Forcing these reactions thermally leads to the degradation of the pyridopyrimidine core. Here, Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory. Using a bulky, electron-rich ligand like XPhos facilitates the oxidative addition of the strong C-Cl bond and accelerates the reductive elimination of the desired N-aryl product [2].

Visualizations: Pathways & Workflows

G A Pyrido[2,3-d]pyrimidin-4-ol (Tautomer: 4(3H)-one) B 4-Chloro Intermediate (Active Electrophile) A->B POCl3, Base 90-110 °C C C4-Amino Derivative (SNAr) B->C Amine, DIPEA Heat/MW D C4-Aryl Derivative (Cross-Coupling) B->D Boronic Acid/Aniline Pd-Cat, Base

Fig 1: Reaction pathway for the C4-functionalization of pyrido[2,3-d]pyrimidinols.

G Step1 Step 1: Chlorination POCl3, N,N-Dimethylaniline, 100°C Step2 Step 2: Quench & Isolate Ice water quench, pH adjust, Extract Step1->Step2 Step3 Step 3: Diversification SNAr or Pd-Catalyzed Coupling Step2->Step3 Step4 Step 4: Purification Flash Chromatography / Recrystallization Step3->Step4

Fig 2: Step-by-step experimental workflow for C4-hydroxyl functionalization.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Chloropyrido[2,3-d]pyrimidine (Activation)

This protocol is designed to minimize the hydrolysis of the product back to the starting material during the workup phase.

  • Setup: Charge an oven-dried 100 mL round-bottom flask with pyrido[2,3-d]pyrimidin-4-ol (10.0 mmol, 1.0 equiv) under an inert argon atmosphere.

  • Reagent Addition: Add POCl3 (10.0 mL, ~10 equiv) followed by the dropwise addition of anhydrous N,N-dimethylaniline (1.5 mL, 1.2 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 100–110 °C in an oil bath for 3 hours. Monitor the disappearance of the starting material via LC-MS (aliquots must be quenched in dry MeOH prior to injection).

  • Quenching (Critical Step): Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3. Carefully pour the resulting thick syrup dropwise into vigorously stirred crushed ice (100 g)[5].

  • Isolation: Immediately adjust the pH to 7.0–7.5 using saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Use the crude 4-chloro intermediate immediately for the next step to prevent hydrolytic degradation.

Protocol B: SNAr with Aliphatic Amines
  • Setup: Dissolve the crude 4-chloropyrido[2,3-d]pyrimidine (5.0 mmol, 1.0 equiv) in anhydrous DMF (15 mL).

  • Reagent Addition: Add the desired aliphatic amine (e.g., morpholine or a primary alkyl amine) (7.5 mmol, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (10.0 mmol, 2.0 equiv).

  • Reaction: Stir the mixture at 80 °C for 4–6 hours. Alternatively, for accelerated kinetics, irradiate in a microwave reactor at 140 °C for 10 minutes[2].

  • Purification: Dilute the cooled mixture with water (50 mL) to precipitate the product. Filter the solid, wash with cold water, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol C: Buchwald-Hartwig Cross-Coupling for N-Arylation
  • Setup: In an oven-dried Schlenk tube, combine the 4-chloropyrido[2,3-d]pyrimidine (2.0 mmol, 1.0 equiv), the aniline derivative (2.4 mmol, 1.2 equiv), Pd(OAc)2 (0.1 mmol, 5 mol%), XPhos (0.2 mmol, 10 mol%), and Cs2CO3 (4.0 mmol, 2.0 equiv).

  • Degassing: Evacuate the tube and backfill with dry Nitrogen three times to rigorously exclude oxygen, which would otherwise poison the Pd(0) catalyst[2].

  • Reaction: Inject anhydrous toluene (10 mL) through the septum. Seal the tube and heat at 100 °C for 16 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Presentation

Functionalization StrategyReagents & CatalystsSubstrate ScopeTypical Yield (%)Reaction TimeKey Advantage
C4-Chlorination POCl3, N,N-DimethylanilinePyrido[2,3-d]pyrimidin-4-ols85–95%2–4 hHigh conversion, scalable
SNAr (Aliphatic) Amine, DIPEA, DMF/MeCNPrimary/Secondary Alkyl Amines75–90%4–6 h (or 10 min MW)Catalyst-free, robust
Buchwald-Hartwig Aniline, Pd(OAc)2, XPhos, Cs2CO3Sterically hindered/Deactivated Anilines60–85%12–16 hOvercomes low nucleophilicity

References

  • Masip, V., et al. "Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70." Pharmaceuticals, MDPI (2022). URL:[Link]

  • El-Hema, H. S., et al. "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses." Pharmaceuticals, MDPI (2025). URL:[Link]

  • Campos, J. F., et al. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals, MDPI (2022). URL:[Link]

  • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, MDPI (2012). URL:[Link]

Sources

Method

"2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol" in cancer cell line studies

Application Note: 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol as a Core Scaffold for Targeted Cancer Therapeutics Executive Summary The development of targeted oncology therapeutics relies heavily on privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol as a Core Scaffold for Targeted Cancer Therapeutics

Executive Summary

The development of targeted oncology therapeutics relies heavily on privileged heterocyclic scaffolds that can be rapidly diversified and screened. 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is a highly versatile building block utilized in the synthesis of potent kinase and GTPase inhibitors[1]. This application note provides a comprehensive guide for medicinal chemists and pharmacologists on how to leverage this specific precursor to synthesize pyrido[4,3-d]pyrimidine derivatives, followed by a self-validating biological protocol for screening these compounds in relevant cancer cell lines.

Scaffold Rationale & Mechanistic Insights

The pyrido[4,3-d]pyrimidine core is a bioisostere of purine, making it highly effective at mimicking ATP to bind within the hinge region of kinases, or occupying allosteric pockets in targets like KRAS G12D[2][3].

Chemical Causality: Why initiate synthesis with 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol? This specific precursor offers three orthogonal points of diversity (C2, C4, and C7). The hydroxyl group at C4 exists in a tautomeric equilibrium with a pyrimidone form, which can be readily converted to a highly electrophilic chloride using phosphorus oxychloride (POCl 3​ ). Once converted to 2,4,7-trichloropyrido[4,3-d]pyrimidine, the scaffold exhibits a strict hierarchy of electrophilicity: C4 > C2 > C7 .

  • C4 is highly activated by the two adjacent pyrimidine nitrogens, allowing nucleophilic aromatic substitution (S N​ Ar) at room temperature.

  • C2 requires moderate heating (e.g., 60–80°C) for S N​ Ar.

  • C7 on the pyridine ring is the least reactive, allowing for late-stage diversification via high-temperature S N​ Ar or palladium-catalyzed Buchwald-Hartwig cross-coupling.

This differential reactivity allows researchers to sequentially "decorate" the scaffold with different pharmacophores without the need for complex, yield-reducing protecting group strategies.

Workflow BB 2,7-Dichloropyrido [4,3-d]pyrimidin-4-ol SNAr Regioselective SNAr Diversification BB->SNAr Library Inhibitor Library Generation SNAr->Library Screening Cell Line Screening (Mutant vs WT) Library->Screening Hit Hit Validation (Target Engagement) Screening->Hit

Workflow from 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol scaffold to validated cancer therapeutics.

Biological Context: Targeting KRAS in Cancer Cell Lines

Recently, pyrido[4,3-d]pyrimidine derivatives have gained immense traction as allosteric inhibitors of KRAS G12D, a mutation prevalent in pancreatic and colorectal cancers[3]. By binding to the Switch II pocket of the KRAS G12D protein, these compounds lock the GTPase in an inactive state, halting downstream MAPK signaling and inducing apoptosis in mutant cancer cell lines.

KRAS_Pathway RTK Receptor Tyrosine Kinase (EGFR) SOS SOS1 (GEF) RTK->SOS Activation KRAS KRAS G12D (Active GTP-bound) SOS->KRAS GTP Loading MAPK MAPK Signaling (RAF/MEK/ERK) KRAS->MAPK Effector Binding Inhibitor Pyrido[4,3-d]pyrimidine Derivative Inhibitor->KRAS Allosteric Inhibition Tumor Cancer Cell Proliferation MAPK->Tumor

Mechanism of action for pyrido[4,3-d]pyrimidine derivatives targeting the KRAS G12D pathway.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checkpoints and orthogonal controls to distinguish true biological activity from experimental artifacts.

Protocol A: Programmable Synthesis of Pyrido[4,3-d]pyrimidine Libraries

Objective: Convert 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol into a targeted inhibitor via regioselective S N​ Ar.

  • C4 Activation: Suspend 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (1.0 eq) in POCl 3​ (10.0 eq) and add N,N-diisopropylethylamine (DIPEA, 1.2 eq). Reflux at 100°C for 3 hours. Concentrate under vacuum to yield 2,4,7-trichloropyrido[4,3-d]pyrimidine.

  • First S N​ Ar (C4 Position): Dissolve the intermediate in anhydrous dichloromethane (DCM) at 0°C. Add the primary amine pharmacophore (1.0 eq) and DIPEA (1.5 eq) dropwise. Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: Perform LC-MS. The reaction must show >95% conversion to the mono-substituted product. If di-substitution is observed, the amine was added too rapidly or the temperature exceeded 25°C.

  • Second S N​ Ar (C2 Position): Isolate the C4-substituted intermediate. Dissolve in N,N-dimethylformamide (DMF), add the secondary amine (1.2 eq) and K 2​ CO 3​ (2.0 eq). Heat to 80°C for 12 hours.

  • Purification: Purify via reverse-phase preparative HPLC to ensure >98% purity before biological testing.

Protocol B: Phenotypic Viability & Selectivity Screening

Objective: Evaluate the cytotoxicity of the synthesized library while proving on-target mechanism (e.g., KRAS G12D inhibition) versus general non-specific toxicity.

Materials & Cell Lines:

  • Target Positive: AsPC-1 (Pancreatic cancer, KRAS G12D mutant).

  • Target Negative (Control): HeLa (Cervical cancer, KRAS Wild-Type) or H358 (NSCLC, KRAS G12C mutant).

  • Positive Control Drug: MRTX1133 (Known KRAS G12D inhibitor).

Step-by-Step Methodology:

  • Cell Seeding: Harvest AsPC-1 and HeLa cells at 80% confluency. Seed into 384-well opaque white plates at a density of 2,000 cells/well in 40 µL of RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrido[4,3-d]pyrimidine derivatives in 100% DMSO.

  • Treatment: Using an acoustic liquid handler (e.g., Echo Dispenser), transfer 40 nL of the compound dilutions to the assay plates (Final DMSO concentration = 0.1%).

    • Self-Validation Checkpoint: Include wells treated with 0.1% DMSO only (Vehicle Control, 100% viability) and 10 µM Staurosporine (Maximum Kill Control, 0% viability) to calculate the assay's Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of CellTiter-Glo® Reagent to each well. Shake for 2 minutes and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode plate reader. Calculate IC 50​ values using a 4-parameter logistic curve fit.

Quantitative Data Analysis

The success of the pyrido[4,3-d]pyrimidine scaffold is determined by its therapeutic window—the difference in IC 50​ between the mutant cancer cell line and the wild-type control. Below is a representative data summary demonstrating how a successful derivative (Derivative A) synthesized from 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol behaves in this screening cascade.

CompoundCell LineKRAS StatusIC 50​ (nM)Mechanistic Interpretation
Derivative A AsPC-1G12D Mutant12.5Potent on-target inhibition of KRAS G12D.
Derivative A H358G12C Mutant> 5000Highly selective; does not bind the G12C pocket.
Derivative A HeLaWild-Type> 5000Self-Validation: Lack of toxicity proves the compound is not a general cytotoxic agent.
MRTX1133 (Control)AsPC-1G12D Mutant5.2Self-Validation: Confirms assay sensitivity and cell line dependency.
Vehicle (DMSO)All LinesN/AN/ABaseline viability established (100%).

References

  • EvitaChem . "2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol Product Information and Chemical Properties." EvitaChem Catalog. Available at:[1]

  • ResearchGate . "Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review." Chemical Biology & Drug Design. Available at:[2]

  • Google Patents . "WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds as KRAS Inhibitors." World Intellectual Property Organization. Available at:

  • Journal of Medicinal Chemistry . "Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors." ACS Publications. Available at:[3]

Sources

Application

Application Note: Profiling 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol in In Vitro Kinase Assays

Target Audience: Researchers, Assay Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The pyrido[4,3-d]pyrimidine core is a highly privileged, nitrogen-rich heterocyclic scaffold widely utilized in the development of ATP-competitive kinase inhibitors[1]. Because the spatial arrangement of its nitrogen atoms effectively mimics the purine ring of ATP, this scaffold forms critical hydrogen bonds with the highly conserved hinge region of the kinase domain.

In early-stage Fragment-Based Drug Discovery (FBDD), 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (often existing in its tautomeric form, 2,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one) serves as a foundational building block. The reactive chlorine atoms at the C2 and C7 positions provide ideal synthetic handles for nucleophilic aromatic substitution ( SN​Ar ), allowing medicinal chemists to functionalize the core with various anilines or aliphatic amines.

Before extensive functionalization, screening this di-halogenated fragment in in vitro kinase assays is essential to establish the baseline thermodynamic binding affinity of the core pharmacophore. Derivatives of this scaffold have shown profound efficacy against a multitude of oncogenic targets, including Epidermal Growth Factor Receptor (EGFR)[2], the PI3K/Akt/mTOR survival cascade[3], and Pim1 kinase[4].

Expert Insights: Scaffold Handling & Buffer Causality

As a Senior Application Scientist, I must emphasize that testing reactive electrophilic fragments like 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol requires strict modifications to standard kinase assay buffers.

  • The Thiol-Reactivity Pitfall: Standard kinase buffers rely on high concentrations of nucleophilic reducing agents, such as Dithiothreitol (DTT) or β -mercaptoethanol, to prevent enzyme oxidation. However, the C2/C7 chlorines on this specific scaffold are highly susceptible to nucleophilic attack. Incubating this compound with DTT will result in rapid scaffold degradation and the formation of thioether adducts, yielding false-negative inhibition data.

  • The Causality-Driven Solution: To maintain scientific integrity, you must replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a potent, non-nucleophilic reducing agent that keeps the kinase active without reacting with the dichlorinated pyrimidine ring.

  • Solubility Dynamics: The compound exhibits moderate lipophilicity. Stock solutions should be prepared in 100% anhydrous DMSO at 10 mM. To prevent enzyme denaturation, the final assay concentration of DMSO must strictly not exceed 1% (v/v).

Experimental Protocol: Universal ADP-Glo™ Kinase Assay

This self-validating protocol utilizes a luminescence-based ADP detection method, which universally measures kinase activity by quantifying the ADP produced during the phosphorylation of a substrate.

Phase 1: Reagent & Buffer Preparation
  • Optimized Kinase Buffer: Prepare a base buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 1 mM TCEP (do not use DTT).

  • Compound Dilution: Serially dilute the 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol stock in 100% DMSO to create a 10-point dose-response curve (e.g., 10 mM down to 0.5 µM). Dilute these intermediate stocks 1:100 in the optimized kinase buffer to yield 4X working solutions (containing 4% DMSO).

  • Enzyme/Substrate Mix: Dilute the target recombinant kinase (e.g., Pim1 or EGFR) and its specific peptide substrate to a 2X working concentration in the kinase buffer.

Phase 2: Reaction Assembly (384-Well Plate Format)

Operating at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors, allowing the calculation of accurate Ki​ values via the Cheng-Prusoff equation.

  • Dispense Inhibitor: Add 2.5 µL of the 4X compound working solution to the wells of a low-volume, solid white 384-well plate. (Final DMSO will be 1%).

  • Dispense Enzyme: Add 5.0 µL of the 2X Enzyme/Substrate mix to the wells. Centrifuge at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate the plate at Room Temperature (RT) for 15 minutes to allow the fragment to equilibrate with the kinase hinge region.

  • Initiate Reaction: Add 2.5 µL of a 4X ATP solution. Crucial: The final ATP concentration must equal the apparent Km​ of the specific kinase being tested.

  • Reaction Time: Seal the plate and incubate for 60 minutes at RT.

Phase 3: Signal Generation & Readout
  • Deplete Unspent ATP: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT. This step halts the kinase reaction and completely depletes any unreacted ATP, eliminating background noise.

  • Convert ADP to Luminescence: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. This reagent converts the product ADP back into ATP, which then drives a luciferase/luciferin reaction.

  • Read Signal: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Data Presentation & SAR Context

The primary goal of testing the 2,7-dichloro core is to establish a baseline. As demonstrated in the representative data below, the unfunctionalized fragment exhibits weak, micromolar affinity. However, once the reactive chlorines are substituted via SN​Ar (e.g., with bulky anilines or cycloalkylamines), the steric and electronic complementarity to the ATP-binding pocket increases dramatically, pushing the IC50​ into the low nanomolar range[2][4].

Table 1: Representative SAR Profiling of Pyrido[4,3-d]pyrimidine Derivatives

Compound / Scaffold PhaseTarget Kinase IC50​ ValueStructural Modification
2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol Pim1~8.5 µMUnfunctionalized Core Fragment
SKI-O-068 (Lead Derivative)[4]Pim10.123 µMC2: Aminocyclohexyl, C4: Trifluoromethylphenyl
2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol EGFR>10 µMUnfunctionalized Core Fragment
4-[(3-Bromophenyl)amino] Isomer [2]EGFR< 1.0 nMC4: Bromophenylamino substitution

Visualizations

Assay Workflow Architecture

Workflow A 1. Scaffold Preparation (2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol) B 2. Buffer Optimization (Mandatory: Use TCEP instead of DTT) A->B C 3. Kinase Reaction (Enzyme + Scaffold + ATP at Km) B->C D 4. Signal Generation (ADP-Glo Luminescence Cascade) C->D E 5. Data Analysis (IC50 Calculation & SAR Profiling) D->E

Figure 1: Optimized in vitro kinase assay workflow for reactive halogenated scaffolds.

Targeted Oncogenic Pathways

Pathway RTK EGFR / RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cancer Cell Survival mTOR->Survival Pim1 Pim1 Kinase Pim1->Survival Scaffold Pyrido[4,3-d]pyrimidine Inhibitors Scaffold->RTK Inhibits Scaffold->mTOR Inhibits Scaffold->Pim1 Inhibits

Figure 2: Key oncogenic kinase pathways targeted by pyrido[4,3-d]pyrimidine derivatives.

References[1] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel) / PMC.

Sources

Method

Application Note: Orthogonal Derivatization of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol for Kinase-Targeted SAR Studies

Executive Summary & Mechanistic Rationale The pyrido[4,3-d]pyrimidine scaffold is a privileged, nitrogen-rich pharmacophore widely utilized in the design of ATP-competitive kinase inhibitors, particularly targeting the E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrido[4,3-d]pyrimidine scaffold is a privileged, nitrogen-rich pharmacophore widely utilized in the design of ATP-competitive kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinases[1]. Furthermore, recent advancements have highlighted the utility of this fused bicyclic system as a target-binding warhead in PROTACs directed against KRAS-G12D[2].

To systematically probe the structure-activity relationship (SAR) of the ATP-binding pocket, medicinal chemists require a scaffold that permits the independent, regioselective installation of diverse functional groups. 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol serves as an ideal starting material. By exploiting the inherent electronic disparities between the pyrimidine and pyridine rings, researchers can execute a three-step orthogonal derivatization strategy. The reactivity gradient for nucleophilic aromatic substitution (SNAr) on the activated trichloro-intermediate follows a strict hierarchy: C4 > C2 ≫ C7 . This allows for the sequential installation of hinge-binding motifs, solubility-enhancing groups, and hydrophobic pocket-filling moieties without the need for complex protecting group strategies[3].

Orthogonal Derivatization Workflow

The following logic diagram illustrates the regioselective functionalization pathway, dictated by the electronic activation of the heterocyclic core.

G N1 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Starting Material) N2 2,4,7-Trichloropyrido[4,3-d]pyrimidine (C4 Activation) N1->N2 POCl3, DIPEA, Toluene, 90°C N3 4-Substituted-2,7-dichloro... (Regioselective SNAr at C4) N2->N3 R1-NH2, DIPEA, THF, 0°C N4 2,4-Disubstituted-7-chloro... (SNAr at C2) N3->N4 R2-NH2, n-BuOH, 80°C N5 2,4,7-Trisubstituted Pyrido[4,3-d]pyrimidine (Pd-Catalyzed Cross-Coupling at C7) N4->N5 R3-B(OH)2, Pd(dppf)Cl2, 100°C

Figure 1: Orthogonal derivatization workflow of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the why behind the how. The following protocols are designed as self-validating systems to ensure absolute regiocontrol.

Step 1: C4-Activation (Synthesis of 2,4,7-Trichloropyrido[4,3-d]pyrimidine)

The tautomeric 4(3H)-one form of the starting material is relatively unreactive towards nucleophiles. Conversion to the 4-chloro derivative creates a highly electrophilic site.

  • Procedure : Suspend 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (1.0 eq) in anhydrous toluene (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by dropwise addition of Phosphorus oxychloride (POCl3, 3.0 eq) at 0 °C. Heat the mixture to 90 °C for 4 hours.

  • Mechanistic Causality : Toluene is chosen as a non-polar solvent to prevent thermal runaway and facilitate the precipitation of the DIPEA-HCl byproduct. DIPEA acts as an essential acid scavenger; without it, the basic pyridine nitrogen would protonate, drastically reducing the nucleophilicity of the tautomeric oxygen and stalling the chlorination process.

  • Self-Validation : Quench a 10 µL reaction aliquot in ice-cold methanol and analyze via LC-MS. The starting material mass must completely disappear, replaced by the methyl ether adduct (m/z 248) or the trichloro species (m/z 234), confirming complete activation.

Step 2: Regioselective C4-Amination
  • Procedure : Dissolve the crude 2,4,7-trichloro intermediate in anhydrous THF (0.1 M). Cool the flask to exactly 0 °C. Dropwise add a solution of the primary amine (e.g., 3-bromoaniline, 1.05 eq) and DIPEA (1.2 eq) in THF. Stir for 2 hours at 0 °C.

  • Mechanistic Causality : The C4 position is the absolute global electrophilic maximum of the scaffold due to the combined inductive and mesomeric electron-withdrawing effects of the adjacent pyrimidine nitrogens and the fused pyridine ring. Conducting the reaction strictly at 0 °C limits the thermal kinetic energy, ensuring that the nucleophile exclusively attacks C4. Elevated temperatures will lead to competitive C2 attack, ruining the SAR data[1].

  • Self-Validation : Isolate the product and perform 1H NMR (DMSO-d6). The C5 proton of the pyridine ring must exhibit a distinct upfield shift (shielding) due to the electron-donating effect of the newly installed C4 amine. This shift is absent if substitution erroneously occurs at C2.

Step 3: C2-Nucleophilic Aromatic Substitution (SNAr)
  • Procedure : To the C4-substituted intermediate (1.0 eq), add the secondary aliphatic amine (e.g., morpholine, 2.0 eq) in n-butanol (0.2 M). Heat the sealed vessel to 80 °C for 12 hours.

  • Mechanistic Causality : The installation of an amine at C4 donates electron density into the pyrimidine ring via resonance, significantly deactivating the C2 position towards further SNAr. Therefore, forcing conditions (80 °C) and a polar protic solvent (n-butanol) are required to stabilize the Meisenheimer complex transition state.

  • Self-Validation : Monitor the reaction by HPLC. Do not proceed to purification until the C4-mono-substituted peak is <2% AUC. C2/C4 regioisomers and unreacted starting materials are notoriously difficult to separate by standard silica gel flash chromatography; driving the reaction to absolute completion is mandatory.

Step 4: C7-Palladium-Catalyzed Cross-Coupling
  • Procedure : Combine the C2,C4-disubstituted intermediate (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1). Heat at 100 °C for 6 hours under N2.

  • Mechanistic Causality : The C7 chlorine is located on the pyridine ring and is insufficiently reactive for standard SNAr with weak nucleophiles. Palladium catalysis is required to lower the activation energy for oxidative addition into the C7-Cl bond. The biphasic Dioxane/Water system ensures optimal solubility for both the hydrophobic organic substrate and the inorganic base required for the transmetalation step.

  • Self-Validation : Post-reaction, perform a hot filtration through Celite to remove palladium black. The final compound must show a characteristic molecular ion peak [M+H]+ corresponding to the trisubstituted product, accompanied by the complete disappearance of the characteristic M / M+2 chlorine isotope pattern in the mass spectrum.

Quantitative SAR Profiling

The orthogonal derivatization of the pyrido[4,3-d]pyrimidine core allows for the precise tuning of kinase selectivity and cellular potency. The table below summarizes the SAR progression based on the sequential substitution of the C4, C2, and C7 positions, demonstrating the shift in affinity between EGFR and PIM-1 kinases[3][4].

CompoundR1 (C4 Position)R2 (C2 Position)R3 (C7 Position)EGFR IC50 (nM)PIM-1 IC50 (nM)MCF-7 Viability IC50 (µM)
1 (Core) -OH-Cl-Cl>10,000>10,000>50.0
2 3-Bromoaniline-Cl-Cl14.2125.015.3
3 3-BromoanilineMorpholine-Cl2.834.64.1
4 3-BromoanilineMorpholinePhenyl0.812.40.9
5 CyclopentylamineMorpholinePhenyl450.08.58.2

Data Interpretation: The introduction of a bulky, electron-rich 3-bromoaniline at C4 (Compound 2) drastically improves EGFR potency by anchoring the molecule into the ATP hinge region[1]. Subsequent substitution at C2 with morpholine (Compound 3) enhances solvent-exposed interactions and aqueous solubility. Filling the deep hydrophobic pocket via C7 arylation (Compound 4) maximizes overall potency. Conversely, swapping the C4 aniline for an aliphatic amine (Compound 5) destroys EGFR activity but selectively retains PIM-1 kinase inhibition[4].

Kinase Inhibition Signaling Pathway

The synthesized pyrido[4,3-d]pyrimidine derivatives exert their antiproliferative effects by competitively binding to the ATP pocket of receptor tyrosine kinases (like EGFR), thereby shutting down downstream oncogenic signaling cascades such as the MAPK/ERK pathway.

Pathway Ligand Growth Factor (EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Activation KRAS KRAS G12D Receptor->KRAS Signal Transduction Inhibitor Pyrido[4,3-d]pyrimidine Derivative Inhibitor->Receptor ATP-competitive Inhibition RAF RAF Kinase KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Response Tumor Proliferation & Survival ERK->Response Gene Expression

Figure 2: Mechanism of action for pyrido[4,3-d]pyrimidines inhibiting the EGFR/MAPK signaling cascade.

References

  • Title : Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor Source : Journal of Medicinal Chemistry (ACS) URL : 1

  • Title : Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source : PMC (NIH) URL : 2

  • Title : Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl-amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors Source : ACS Publications URL : 3

  • Title : Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source : PMC (NIH) URL : 4

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of N-Substituted Pyrido[4,3-d]pyrimidines

Introduction: The Significance of N-Substituted Pyrido[4,3-d]pyrimidines The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] This structural motif is a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Substituted Pyrido[4,3-d]pyrimidines

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] This structural motif is a key component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential, including as kinase inhibitors for oncology, as well as agents for cardiovascular, inflammatory, and neurodegenerative diseases. The N-substituted variants, in particular, have garnered significant attention due to their ability to modulate biological activity and fine-tune pharmacokinetic properties.

Furthermore, N-substituted pyrido[4,3-d]pyrimidines possess unique self-assembly properties, forming highly ordered supramolecular structures such as rosettes and nanotubes.[2][3] This characteristic opens up exciting possibilities in materials science and nanotechnology. The ability to synthesize these complex molecules on a large scale is therefore of paramount importance to both academic research and the pharmaceutical industry, enabling further exploration of their therapeutic and material applications.

This comprehensive guide provides a detailed protocol for the large-scale synthesis of N-substituted pyrido[4,3-d]pyrimidines, focusing on a robust and scalable 6-step synthesis starting from the commercially available malononitrile dimer. We will delve into the causality behind the experimental choices at each step, providing insights to empower researchers to not only replicate but also adapt and troubleshoot the synthesis.

Synthetic Strategies: A Scalable Six-Step Approach

While various synthetic routes to pyrido[4,3-d]pyrimidines have been reported, including multi-component reactions and syntheses from substituted pyridines, a linear six-step synthesis developed by Fenlon et al. stands out for its efficiency and scalability.[2][3] This approach, which commences with the readily available and inexpensive malononitrile dimer, offers a reliable pathway to multigram quantities of the target compounds.

The overall synthetic workflow is depicted below:

Six_Step_Synthesis_Workflow cluster_0 Pyridine Ring Formation cluster_1 Functional Group Manipulation cluster_2 Pyrimidine Ring Annulation cluster_3 Final Product Formation Start Malononitrile Dimer Step1 Step 1: Cyclization (HBr/AcOH) Start->Step1 Intermediate1 2-Amino-6-bromo-4-hydroxypyridine Step1->Intermediate1 Step2 Step 2: Acetylation (Acetic Anhydride) Intermediate1->Step2 Intermediate2 N-(6-Bromo-4-hydroxy-pyridin-2-yl)acetamide Step2->Intermediate2 Step3 Step 3: Aminocarbonylation (Trichloroacetyl isocyanate) Intermediate2->Step3 Intermediate3 N-Acylaminocarbonyl Intermediate Step3->Intermediate3 Step4 Step 4: Base-Induced Cyclization Intermediate3->Step4 Intermediate4 Pyrido[4,3-d]pyrimidine Core Step4->Intermediate4 Step5 Step 5: N-Alkylation Intermediate4->Step5 Final_Product N-Substituted Pyrido[4,3-d]pyrimidine Step5->Final_Product

Figure 1: Overall workflow for the six-step synthesis of N-substituted pyrido[4,3-d]pyrimidines.

Detailed Protocols and Mechanistic Insights

This section provides a detailed, step-by-step protocol for each stage of the synthesis. The quantities provided are for illustrative purposes and can be scaled accordingly.

Step 1: Synthesis of 2-Amino-6-bromo-4-hydroxypyridine

Protocol:

  • To a stirred solution of malononitrile dimer (1.0 eq) in glacial acetic acid, add a solution of hydrogen bromide in acetic acid (33 wt. %, 2.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold acetic acid, and then with diethyl ether.

  • Dry the solid under vacuum to afford 2-amino-6-bromo-4-hydroxypyridine as a stable solid.

Causality and Expertise:

  • Choice of Reagents: The use of HBr in acetic acid is a classic and effective method for the cyclization of dinitriles to form aminopyridines. The acidic medium facilitates the protonation of the nitrile groups, increasing their electrophilicity and promoting intramolecular cyclization. The bromide ion acts as a nucleophile, leading to the formation of the 6-bromo substituted pyridine.

  • Reaction Conditions: Refluxing in acetic acid provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction. The precipitation of the product upon cooling simplifies the purification process, a key consideration for large-scale synthesis.

Step 2: Synthesis of N-(6-Bromo-4-hydroxy-pyridin-2-yl)acetamide

Protocol:

  • Suspend 2-amino-6-bromo-4-hydroxypyridine (1.0 eq) in acetic anhydride (5-10 volumes).

  • Heat the mixture to reflux for 2-3 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold water to remove excess acetic anhydride and acetic acid, and dry under vacuum.

Causality and Expertise:

  • Selective Acetylation: The amino group at the 2-position is more nucleophilic than the hydroxyl group at the 4-position, leading to selective N-acetylation. This is a crucial step as it protects the amino group and sets the stage for the subsequent pyrimidine ring formation.

  • Acetic Anhydride as Reagent and Solvent: Using acetic anhydride as both the acetylating agent and the solvent drives the reaction to completion and simplifies the reaction setup.[4]

Step 3 & 4: Synthesis of the Pyrido[4,3-d]pyrimidine Core

These two steps are often performed in a one-pot fashion, which is highly advantageous for large-scale production as it minimizes handling and purification of intermediates.

Protocol:

  • Suspend N-(6-bromo-4-hydroxy-pyridin-2-yl)acetamide (1.0 eq) in a suitable aprotic solvent such as anhydrous acetonitrile or dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trichloroacetyl isocyanate (1.1 eq) to the stirred suspension. The reaction is typically exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. An intermediate N-acylaminocarbonyl pyridone will be formed.

  • In the same pot, add a base such as triethylamine (2.0-3.0 eq) or potassium carbonate.

  • Heat the mixture to reflux for 4-6 hours to induce cyclization.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with the reaction solvent and then with a non-polar solvent like hexane.

  • Dry the product under vacuum.

Causality and Expertise:

  • Trichloroacetyl Isocyanate as a Cyclizing Agent: Trichloroacetyl isocyanate is a highly reactive reagent that efficiently acylates the amide nitrogen, forming a reactive intermediate. The trichloromethyl group is a good leaving group, facilitating the subsequent base-induced intramolecular cyclization to form the pyrimidine ring.

  • Base-Induced Cyclization: The addition of a non-nucleophilic base is critical for promoting the intramolecular cyclization.[5][6] The base deprotonates the amide nitrogen, which then attacks the carbonyl carbon of the newly introduced acyl group, leading to the formation of the six-membered pyrimidine ring.

Pyrimidine_Ring_Formation Intermediate2 N-Acetylated Pyridine Intermediate3 N-Acylaminocarbonyl Intermediate Intermediate2->Intermediate3 Acylation Reagent1 Trichloroacetyl Isocyanate Reagent1->Intermediate3 Intermediate4 Pyrido[4,3-d]pyrimidine Core Intermediate3->Intermediate4 Intramolecular Cyclization Base Base (e.g., Et3N) Base->Intermediate4

Figure 2: Key steps in the formation of the pyrido[4,3-d]pyrimidine ring.

Step 5: N-Alkylation of the Pyrido[4,3-d]pyrimidine Core

Protocol:

  • Suspend the pyrido[4,3-d]pyrimidine core (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5-2.0 eq) or cesium carbonate.

  • Add the desired alkylating agent (e.g., an alkyl halide) (1.1-1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality and Expertise:

  • Choice of Base and Solvent: A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base but not the anion, thus increasing the nucleophilicity of the deprotonated pyrimidine nitrogen. Potassium carbonate is a commonly used base for this transformation due to its low cost and moderate reactivity.

  • Control of Alkylation: While there are multiple nitrogen atoms in the pyrido[4,3-d]pyrimidine core, N-alkylation typically occurs selectively at the most nucleophilic and sterically accessible nitrogen atom of the pyrimidine ring. The specific site of alkylation can be confirmed by spectroscopic methods such as 2D NMR.

Data Summary

The following table summarizes the key parameters and expected outcomes for the six-step synthesis.

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Pyridine Ring FormationMalononitrile dimer, HBr/AcOHAcetic AcidReflux70-80%
2AcetylationAcetic AnhydrideAcetic AnhydrideReflux>90%
3 & 4Pyrimidine Ring AnnulationTrichloroacetyl isocyanate, TriethylamineAcetonitrileReflux60-70%
5N-AlkylationAlkyl halide, K₂CO₃DMF60-80 °C70-90%

Large-Scale Synthesis and Purification Considerations

Scaling up organic syntheses from the bench to pilot or production scale introduces a unique set of challenges that must be carefully considered to ensure safety, efficiency, and product quality.

  • Thermal Management: The aminocarbonylation with trichloroacetyl isocyanate (Step 3) is exothermic and requires careful temperature control, especially on a large scale. The use of a jacketed reactor with efficient cooling is recommended.

  • Reagent Addition: Slow, controlled addition of reactive reagents like trichloroacetyl isocyanate is crucial to manage the reaction exotherm and prevent side reactions.

  • Solid Handling: Several steps in this synthesis involve the precipitation and filtration of solids. Efficient solid handling equipment, such as large-scale filtration funnels or filter-dryers, is necessary.

  • Purification Strategies: While several intermediates and the final product can be isolated by precipitation and washing, large-scale purification may require alternative methods.

    • Recrystallization: This is often the most cost-effective method for purifying large quantities of solid products. Solvent selection is critical to ensure high recovery and purity.

    • Column Chromatography: For large-scale purifications where recrystallization is not effective, automated flash chromatography systems with large columns can be employed. However, this method is more solvent-intensive and costly.

  • Process Safety: A thorough process safety review should be conducted before scaling up any chemical synthesis. This includes understanding the thermal hazards of each step, the toxicity of all reagents and solvents, and having appropriate containment and emergency procedures in place.

Conclusion

The six-step synthesis of N-substituted pyrido[4,3-d]pyrimidines from malononitrile dimer presented here offers a reliable and scalable route to this important class of compounds. By understanding the chemical principles behind each transformation and carefully considering the challenges of large-scale production, researchers and drug development professionals can efficiently produce multigram quantities of these valuable molecules for further investigation in medicine and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering innovation and accelerating the development of new technologies based on the unique properties of N-substituted pyrido[4,3-d]pyrimidines.

References

  • Fenlon, E. E., et al. (2013). Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes. The Journal of Organic Chemistry, 78(22), 11421–11426. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]

  • Voskressensky, L. G., et al. (2016). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances, 6(78), 74845-74862. [Link]

  • Durmus, A., et al. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. PubMed, 24131036. [Link]

  • Mascal, M., et al. (2013). Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes. The Journal of Organic Chemistry, 78(22), 11421-11426. [Link]

  • Alcaide, B., et al. (2011). A Base Promoted Cyclization of N-propargylaminopyridines. Synthesis of imidazo[1,2-a]pyridine Derivatives. Molecules, 16(5), 4033-4045. [Link]

  • Reddy, C. V., et al. (2018). Base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones for the synthesis of polysubstituted pyrroles. RSC Advances, 8(38), 21379-21383. [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6825-6831. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol

Welcome to the technical support center for the synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol. This guide is designed for researchers, chemists, and professionals in drug development who are working on or planning...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol. This guide is designed for researchers, chemists, and professionals in drug development who are working on or planning to synthesize this and related heterocyclic compounds. As there is no widely established, single-pot protocol for this specific molecule, this document provides a robust, proposed synthetic route based on fundamental principles of heterocyclic chemistry. It also offers in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to address the practical challenges you may encounter.

Our approach is grounded in extensive experience in synthetic methodology, focusing on the causality behind experimental choices to ensure both success and safety in your laboratory work.

Proposed Synthetic Strategy: A Two-Stage Approach

The most logical and controllable pathway to synthesize 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol involves a two-stage process:

  • Stage 1: Construction of the Core Heterocycle. Synthesis of the parent pyrido[4,3-d]pyrimidin-4-ol ring system from a suitable pyridine precursor.

  • Stage 2: Dichlorination. Introduction of the two chlorine atoms onto the heterocyclic core using a suitable chlorinating agent.

This strategy allows for the isolation and purification of the intermediate, providing better control over the final, more complex chlorination step.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Dichlorination A 4-Aminonicotinic Acid (Starting Material) B Pyrido[4,3-d]pyrimidin-4-ol (Intermediate) A->B  Formamide or Urea Cyclization C Pyrido[4,3-d]pyrimidin-4-ol (Intermediate) D 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Final Product) C->D  POCl₃ (Chlorination)

Caption: Proposed two-stage synthetic workflow for 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrido[4,3-d]pyrimidin-4-ol

This procedure focuses on the cyclization of a pyridine derivative to form the core heterocyclic system. The reaction of 4-aminonicotinic acid with formamide is a well-established method for constructing the pyrimidinone ring.[1][2]

Materials:

  • 4-Aminonicotinic acid

  • Formamide

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone, NMP), optional

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Combine 1 equivalent of 4-aminonicotinic acid with an excess of formamide (at least 3 equivalents) in a round-bottom flask. The excess formamide also serves as the solvent.[2]

  • For less soluble substrates, NMP can be added as a co-solvent to ensure a homogeneous reaction mixture.[2]

  • Heat the mixture to 170-180°C with stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Dichlorination of Pyrido[4,3-d]pyrimidin-4-ol

This is a critical and potentially hazardous step. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for the chlorination of hydroxypyrimidines and related heterocycles.[3][4][5]

Materials:

  • Pyrido[4,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Tertiary amine base (e.g., N,N-dimethylaniline or pyridine)

  • Teflon-lined stainless steel reactor (for solvent-free method) or oven-dried glassware with reflux condenser

  • Crushed ice and saturated sodium carbonate (Na₂CO₃) solution for workup

Procedure:

  • Safety First: All operations involving POCl₃ must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. POCl₃ is corrosive and reacts violently with water.[6]

  • Reaction Setup:

    • Solvent-Free (Recommended for scale-up): In a Teflon-lined stainless steel reactor, combine the pyrido[4,3-d]pyrimidin-4-ol (1 eq.), POCl₃ (at least 2 eq., one for each chlorination site), and a tertiary amine base like pyridine (2 eq.).[4][5]

    • Traditional Method: In an oven-dried round-bottom flask, create a slurry of the pyrido[4,3-d]pyrimidin-4-ol in excess POCl₃ (which acts as both reagent and solvent). Add a catalytic amount of N,N-dimethylaniline.

  • Reaction Conditions:

    • Solvent-Free: Seal the reactor and heat to 140-160°C for 2-4 hours.[4][5]

    • Traditional Method: Heat the mixture to reflux (approx. 105°C) for 3-5 hours.[6]

  • Workup and Quenching (CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Reverse Quench: Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice. NEVER add water to POCl₃. This process is highly exothermic and will generate HCl gas.[6]

    • Once the quench is complete, slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate (Na₂CO₃) until the pH is between 8 and 9.

  • Isolation:

    • The product should precipitate out of the neutralized aqueous solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis.

G cluster_chlorination Troubleshooting: Dichlorination Step start Problem Observed problem1 Low or No Product Yield start->problem1 problem2 Formation of Dark, Tarry Residue start->problem2 problem3 Complex Mixture of Products start->problem3 cause1a Inactive POCl₃ (moisture exposure) problem1->cause1a Potential Cause cause1b Insufficient Heating problem1->cause1b Potential Cause cause2a Reaction Temperature Too High problem2->cause2a Potential Cause cause3a Incomplete Dichlorination problem3->cause3a Potential Cause cause3b Side Reactions (e.g., phosphorylation) problem3->cause3b Potential Cause solution1a Use fresh or distilled POCl₃. Ensure all glassware is oven-dried. cause1a->solution1a Solution solution1b Ensure reaction reaches target temp (140-160°C for solvent-free). Increase reaction time. cause1b->solution1b Solution solution2a Maintain controlled heating. Use a solvent if neat reaction is problematic. cause2a->solution2a Solution solution3a Increase POCl₃ stoichiometry. Increase reaction time/temp. cause3a->solution3a Solution solution3b Ensure complete hydrolysis during workup. Optimize temperature to minimize side reactions. cause3b->solution3b Solution

Caption: Troubleshooting decision tree for the dichlorination step.

Stage 1: Cyclization (Pyrido[4,3-d]pyrimidin-4-ol Synthesis)

Q1: My cyclization reaction yield is very low. What could be the cause?

A1: Low yields in this step often stem from incomplete reaction or thermal degradation.

  • Insufficient Heating: Ensure your reaction temperature is consistently within the 170-180°C range. Temperatures below this may lead to a sluggish or incomplete reaction.

  • Reaction Time: While 4-6 hours is a good starting point, some substrates may require longer reaction times. Monitor the reaction by TLC/HPLC until the starting material is consumed.

  • Purity of Starting Material: Ensure your 4-aminonicotinic acid is pure and dry. Impurities can interfere with the cyclization.

  • Homogeneity: If the starting material is not fully dissolved, the reaction will be slow and inefficient. Consider using a co-solvent like NMP to improve solubility.[2]

Q2: The final product from the cyclization is difficult to purify. What can I do?

A2: Purification challenges often arise from side products formed at high temperatures.

  • Workup: Ensure the product is thoroughly washed with water after precipitation to remove any residual formamide or NMP.

  • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water, or isopropanol, is often effective.

  • Charcoal Treatment: If the product is colored, you can try dissolving it in a suitable solvent and treating it with activated charcoal to remove colored impurities before recrystallization.

Stage 2: Dichlorination

Q3: My chlorination reaction is incomplete, and I'm isolating mono-chlorinated species or starting material. How do I drive the reaction to completion?

A3: This is a common issue and can be addressed by several factors:

  • Reagent Stoichiometry & Quality: POCl₃ is highly sensitive to moisture. Use a fresh bottle or distill it before use.[3] Ensure you are using at least two molar equivalents of POCl₃ for the di-chlorination. For stubborn substrates, a slight excess may be required.

  • Temperature and Time: The chlorination of heterocyclic hydroxyl groups requires significant thermal energy. For solvent-free methods, temperatures of 140-160°C are often necessary.[5] If running at reflux in neat POCl₃, ensure a vigorous reflux is maintained. Extend the reaction time and monitor by TLC/HPLC.

  • Use of a Base/Catalyst: The addition of a tertiary amine like pyridine or N,N-dimethylaniline is crucial. It acts as a catalyst and scavenges the HCl generated, which can otherwise inhibit the reaction.[5]

Q4: The reaction mixture turns into a dark, intractable tar. What is happening and how can I prevent it?

A4: Tar formation is a clear sign of decomposition, usually caused by excessive heat.

  • Temperature Control: This is the most critical parameter. While high heat is needed, runaway temperatures will destroy your material. Use a well-calibrated heating mantle or oil bath with precise temperature control.

  • Reaction Time: Do not heat the reaction for an unnecessarily long time. Once the reaction is complete (as determined by monitoring), proceed to the workup. Extended heating at high temperatures will promote decomposition.[3]

Q5: The workup of the POCl₃ is difficult and seems hazardous. What is the best practice?

A5: The quenching of POCl₃ is indeed one of the most hazardous parts of this synthesis.

  • Reverse Quench: The safest method is a "reverse quench." This involves slowly adding the reaction mixture to a large volume of stirred ice. This helps to dissipate the large exotherm. Never add water or ice directly to the reaction flask containing POCl₃. [6]

  • Ventilation: Perform the quench in a highly efficient fume hood, as large volumes of HCl gas will be evolved.

  • Neutralization: Add the neutralizing base (e.g., Na₂CO₃ solution) slowly and with continued cooling. The neutralization is also exothermic.

Q6: I see byproducts in my final product. What are they likely to be, and how can I minimize them?

A6: A common side reaction is the formation of phosphorylated intermediates.[3] These are typically hydrolyzed to the desired chloro-product during the aqueous workup. If they persist, it may indicate an incomplete quench or workup. Ensure the pH is maintained at 8-9 for a period to allow for complete hydrolysis. Other byproducts can arise from decomposition, as discussed in Q4.

Summary of Key Reaction Parameters

ParameterStage 1: CyclizationStage 2: DichlorinationRationale & Key Considerations
Key Reagent Formamide / UreaPhosphorus Oxychloride (POCl₃)Formamide acts as a C1 source for the pyrimidinone ring. POCl₃ is a powerful chlorinating agent for hydroxylated N-heterocycles.[1][4]
Stoichiometry Excess Formamide (>3 eq.)>2 eq. POCl₃ per moleculeExcess formamide serves as a solvent. At least 2 eq. of POCl₃ are needed for dichlorination.
Temperature 170-180 °C140-160 °C (solvent-free) or ~105 °C (reflux)High temperatures are required to overcome the activation energy for both cyclization and chlorination.[2][4]
Base/Catalyst N/APyridine or N,N-dimethylanilineTertiary amines catalyze the chlorination and scavenge HCl.[5]
Common Issues Incomplete reaction, low yieldIncomplete reaction, tar formation, hazardous workupTemperature control and anhydrous conditions are critical for success.[3][5]
Safety Standard high-temp precautionsHIGHLY HAZARDOUS. Corrosive reagent, violent reaction with water, evolution of HCl gas.MUST be performed in a fume hood with appropriate PPE.[6]

References

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

  • Yuan, Z., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. [Link]

  • Ma, Z., Gao, G., & Sun, H. (2021). Synthesis of pyrido[4,3–d]pyrimidine-2,4(1H,3H)-diones and pyrido[4,3–d]pyrimidine-2,4,5(1H,3H,6H)-triones by oxidative aromatization. Roskilde University. [Link]

  • ResearchGate. (2021). Synthesis and cytotoxicity evaluation of novel pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. [Link]

  • Stanovnik, B., & Tisler, M. (1966). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic. [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Scientific Reports. (2022). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PMC. [Link]

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]

  • WIPO Patentscope. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. [Link]

  • J-STAGE. (n.d.). CONVENIENT SYNTHESIS OF PYRID0[4,3-d1PYRIMIDINE-2,4-. [Link]

  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. [Link]

  • Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
  • Organic Syntheses. (n.d.). 3-Aminopyridine. [Link]

  • RSC Publishing. (n.d.). Synthesis of novel perillyl–dihydropyrimidinone hybrids designed for antiproliferative activity. [Link]

  • PubMed. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. [Link]vol9-issue1/Version-1/H09114449.pdf)

Sources

Optimization

Technical Support Center: Purification of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol by Column Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol and need to purify it using col...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol and need to purify it using column chromatography. The inherent characteristics of this heterocyclic scaffold can present unique challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these issues and achieve high purity for your compound.

Section 1: Foundational Knowledge & Initial Analysis

Before attempting purification, understanding the physicochemical nature of your target molecule is paramount. The structure of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol—with its fused aromatic rings, nitrogen atoms, chloro-substituents, and a hydroxyl group (which exists in tautomeric equilibrium with a keto form)—dictates its behavior in a chromatographic system.

FAQ 1: What are the expected properties of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, and how do they impact the purification strategy?

The molecular structure suggests several key properties that directly influence chromatography:

  • High Polarity: The pyridopyrimidine core is rich in nitrogen atoms, which are polar. The presence of the hydroxyl/keto group further increases polarity through hydrogen bonding capabilities. This high polarity means the compound will likely have strong interactions with polar stationary phases like silica gel.[1]

  • Solubility: Due to its polarity, the compound is expected to have limited solubility in non-polar organic solvents like hexanes or heptane. It should be more soluble in polar solvents such as ethyl acetate, methanol, and dimethyl sulfoxide (DMSO).[2][3][4] This is a critical consideration for both sample loading and mobile phase selection.

  • Potential for Tailing: The nitrogen atoms in the heterocyclic system are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, where the compound slowly leaches from the column instead of eluting as a sharp band.[5][6]

  • Acid Sensitivity: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation during a long purification process.[1][7]

FAQ 2: Why is Thin-Layer Chromatography (TLC) an indispensable first step?

Attempting column chromatography without prior TLC analysis is like navigating without a map. TLC is a rapid and inexpensive tool that provides a wealth of predictive information for your column run.[1]

  • Method Development: TLC allows you to screen multiple solvent systems (mobile phases) quickly to find one that provides adequate separation between your target compound and any impurities.

  • Determining the Ideal Rf: The Retardation factor (Rf), which is the ratio of the distance the spot travels to the distance the solvent front travels, is a crucial parameter. For effective separation on a column, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[1][6]

    • An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

    • An Rf < 0.2 indicates the compound will be too strongly adsorbed, requiring excessively large volumes of solvent and leading to band broadening.

Section 2: Standard Protocol for Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying a moderately polar compound like 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol using normal-phase flash column chromatography.

Experimental Workflow: Step-by-Step Purification

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find solvent system with Rf 0.2-0.4) Slurry 2. Prepare Silica Slurry (in low-polarity eluent) TLC->Slurry Pack 3. Pack Column (Ensure flat, stable bed) Slurry->Pack Sample 4. Prepare Sample (Wet or Dry Loading) Pack->Sample Load 5. Load Sample (Onto column bed) Sample->Load Elute 6. Elute Column (with chosen mobile phase) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (via TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Evaporate Solvent (Rotary Evaporator) Combine->Evap Final Pure Compound Evap->Final

Caption: Workflow for column chromatography purification.

  • Stationary Phase Selection : For a crude sample weight of 1 gram, select a glass column and approximately 30-50 grams of silica gel (60 Å, 40-63 µm particle size). The 30:1 to 50:1 ratio of silica to crude material is a common starting point.[1]

  • Mobile Phase (Eluent) Selection :

    • Using TLC, identify a suitable solvent system. Given the compound's polarity, a good starting point would be a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes.

    • Begin with a low polarity mixture (e.g., 98:2 DCM/MeOH) and gradually increase the proportion of the polar solvent until the target compound's Rf is in the 0.2-0.4 range.[1]

  • Column Packing (Wet Method) :

    • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or Hexane/EtOAc 9:1).

    • Pour the slurry into the column and use positive pressure (flash chromatography) or gravity to let the silica settle into a packed bed. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading. Do not let the column run dry.[8]

  • Sample Loading :

    • Wet Loading : Dissolve the crude 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol in a minimal amount of a solvent it is soluble in, preferably one with low polarity like DCM. Carefully apply this solution to the top of the column.[1]

    • Dry Loading (Recommended for compounds with moderate/low solubility) : Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (~1-2x the weight of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.

  • Elution and Fraction Collection :

    • Begin eluting the column with the mobile phase determined by your TLC analysis.

    • Maintain a constant flow rate using positive pressure.

    • Collect fractions of a consistent volume in test tubes. The size of the fractions will depend on the column size and expected separation.

  • Fraction Analysis :

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Spot several fractions per TLC plate alongside a spot of your crude starting material and a pure reference standard if available.

  • Solvent Removal : Combine the fractions that contain only the pure desired product and remove the solvent using a rotary evaporator to yield the purified 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses the most common problems encountered during the purification of polar heterocyclic compounds.

G cluster_causes cluster_solutions Problem Problem Observed Cause1 Mobile Phase Too Weak (Not Polar Enough) Cause2 Strong Acid-Base Interaction with Silica Cause3 Incorrect Mobile Phase Selectivity Cause4 Compound Degradation on Acidic Silica Cause5 Column Overloading Sol1 Increase Mobile Phase Polarity (e.g., add more MeOH to DCM) Cause1->Sol1 Symptom: Compound stuck at baseline (Rf=0) Sol2 Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine or NH4OH) Cause2->Sol2 Symptom: Severe streaking or tailing Sol3 Re-screen Solvents with TLC (Try different solvent classes) Cause3->Sol3 Symptom: Poor separation between spots Sol4 Deactivate Silica with Base or Use Alumina Cause4->Sol4 Symptom: New spots appear on TLC during column, low yield Cause5->Sol3 Symptom: Broad bands, poor separation Sol5 Reduce Sample Load or Use a Larger Column Cause5->Sol5 Symptom: Broad bands, poor separation

Caption: Troubleshooting decision-making process.

Q1: My compound is not moving from the top of the column (Rf ≈ 0). What should I do?

This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel.[6][7]

  • Causality : The polar functional groups on your molecule are adsorbing very strongly to the polar silanol groups of the stationary phase. The non-polar character of your eluent is insufficient to break these interactions.

  • Solution : Gradually increase the polarity of your eluent. If you are using a DCM/MeOH system, incrementally increase the percentage of methanol. For instance, move from a 98:2 mixture to 95:5, and so on. For very polar compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol mixed with DCM can be effective.[7]

Q2: The separation between my product and an impurity is very poor, even though they separated well on TLC.

This issue often points to either incorrect solvent selectivity or column overloading.

  • Causality (Selectivity) : While your TLC solvent system separated the compounds, the bulk conditions of the column may have altered the outcome. Different solvents interact with compounds in unique ways beyond just polarity.

  • Solution (Selectivity) : Return to TLC and screen different solvent combinations. For example, if you used Hexane/EtOAc, try a system with DCM and Acetone, or add a third solvent to modulate selectivity.[9]

  • Causality (Overloading) : Loading too much crude material onto the column saturates the stationary phase, preventing a true equilibrium from being established. This causes bands to broaden and merge.[9][10]

  • Solution (Overloading) : Reduce the amount of sample loaded or use a larger column with more silica gel to maintain the recommended 30:1 to 50:1 ratio.[9]

Q3: My compound is coming off the column, but as a long streak (tailing) instead of a tight band.

Tailing is a very common problem with nitrogen-containing compounds on silica gel.

  • Causality : This is typically caused by the basic nitrogen atoms on your pyridopyrimidine ring interacting too strongly with the acidic silanol (Si-OH) groups on the silica surface. A portion of the molecules get "stuck" and elute much slower, creating a tail.[5]

  • Solution : Deactivate the acidic sites on the silica. The most effective way to do this is by adding a small amount of a basic modifier to your mobile phase.

    • Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent.[6][9] This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically. Always perform a preliminary TLC with the added base to ensure it doesn't drastically alter the Rf value.

Q4: I suspect my compound is decomposing on the column. How can I confirm and prevent this?

The acidic surface of silica gel can catalyze the degradation of sensitive molecules.[1][7]

  • Confirmation : A simple way to test for stability is to spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[7]

  • Solution 1 (Deactivation) : As with tailing, adding a base like triethylamine to the eluent can neutralize the silica surface and prevent acid-catalyzed degradation.[6]

  • Solution 2 (Alternative Stationary Phase) : If deactivation is not sufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for acid-sensitive compounds.[7]

  • Solution 3 (Speed) : Minimize the compound's contact time with the silica. Use flash chromatography with higher pressure to push the compound through faster, and work quickly.[9]

Section 4: Alternative & Advanced Strategies

Q5: When should I consider using Reverse-Phase (RP) Chromatography?

Reverse-phase chromatography is an excellent alternative or complementary technique, especially for highly polar compounds that are difficult to purify on normal-phase silica.

  • Principle : RP chromatography uses a non-polar stationary phase (typically silica gel modified with C8 or C18 alkyl chains) and a polar mobile phase (like water, methanol, or acetonitrile).[1] In this system, polar compounds elute first.

  • Application : If your compound shows little to no retention in very polar normal-phase systems (e.g., elutes with the solvent front even in DCM/MeOH), RP chromatography is a logical next step.

  • Mobile Phase : A typical mobile phase for RP purification would be a gradient of water and acetonitrile or water and methanol. Often, an additive like 0.1% formic acid or trifluoroacetic acid (TFA) is included to improve peak shape by protonating basic nitrogens and minimizing interactions with residual silanols.[1][11]

References

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • Determination of Pyrimidine and Purine Bases by Reversed-Phase Capillary Liquid Chromatography with At-Line Surface-Enhanced Raman Spectroscopic Detection Employing a Novel SERS Substrate Based on ZnS/CdSe Silver–Quantum Dots. (2011). Analytical Chemistry. ACS Publications. Retrieved from [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. (2001, March 16). PubMed. Retrieved from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine. (2025, May 8). Semantic Scholar. Retrieved from [Link]

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. (2022, March 25). Eureka by PatSnap. Retrieved from [Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (2025, October 29). MDPI. Retrieved from [Link]

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate. Retrieved from [Link]

  • Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Lookchem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Pyrido[4,3-d]pyrimidine Synthesis

Advanced Troubleshooting and Methodology Hub for Researchers and Drug Development Professionals Welcome to the Technical Support Center for Pyrido[4,3-d]pyrimidine Synthesis. As a Senior Application Scientist, I frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting and Methodology Hub for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for Pyrido[4,3-d]pyrimidine Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the complex construction of these bicyclic heteroaromatic scaffolds. Pyrido[4,3-d]pyrimidines are highly valued in medicinal chemistry as kinase inhibitors and antitumor agents, but their synthesis is notoriously prone to side reactions, including incomplete cyclization, regioisomer mixtures, and thermal decomposition.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and free of unwanted side products.

Diagnostic Workflow

G Start Analyze Crude Mixture (NMR/LC-MS) Decision1 Are uncyclized intermediates present? Start->Decision1 Path1 Increase time/temp or switch to MeCN Decision1->Path1 Yes Decision2 Are decomposition products or regioisomers present? Decision1->Decision2 No Path1->Decision2 Path2 Apply ultrasound or sterically tune alkynes Decision2->Path2 Yes End Pure Pyrido[4,3-d]pyrimidine Decision2->End No Path2->End

Caption: Diagnostic workflow for identifying and resolving side products in pyrido[4,3-d]pyrimidine synthesis.

Section 1: Troubleshooting Guide & Causality Analysis (FAQs)

Q1: Why am I observing a high percentage of uncyclized iminophosphorane intermediates during the Staudinger/aza-Wittig synthesis of pyrido[4,3-d]pyrimidines? Causality & Expert Insight: The transformation of 5-acyl-4-(β-azidoalkyl)pyrimidines into the bicyclic pyrido[4,3-d]pyrimidine scaffold via the Staudinger/aza-Wittig sequence is highly dependent on solvent polarity and the electrophilicity of the carbonyl group. In non-polar or moderately polar solvents like 1,4-dioxane, the intramolecular aza-Wittig cyclization step is kinetically hindered. This leads to the accumulation of iminophosphorane intermediates, which subsequently undergo hydrolysis or form side products[1]. Solution: Switch the reaction solvent to refluxing acetonitrile (MeCN). MeCN stabilizes the highly polar transition state of the aza-Wittig cyclization, driving the reaction to completion. As detailed in1, extending the reaction time to 6 hours in MeCN achieves complete conversion, minimizing intermediate accumulation[1].

Q2: How can I minimize decomposition and side product formation when reacting 6-aminouracils with aldehydes and ammonium acetate? Causality & Expert Insight: Classical thermal multicomponent reactions (e.g., refluxing for 4-5 hours) to form 7-methyl-substituted pyrido[4,3-d]pyrimidines often result in significant thermal degradation. The prolonged heating causes the starting materials and aldimine intermediates to undergo competitive oligomerization and decomposition, drastically lowering the yield[2]. Solution: Transition to an ultrasound-mediated one-pot protocol. Acoustic cavitation generates localized hot spots that drastically accelerate the aza-Diels-Alder-type cyclization without elevating the bulk temperature of the solvent. This prevents thermal decomposition and side product formation. According to2, this method reduces reaction time to 45 minutes and boosts yields up to 85%[2].

Q3: Why do I get a complex mixture of regioisomers when using aliphatic alkynes in sequential hydroamination protocols? Causality & Expert Insight: In one-pot sequential hydroamination reactions aimed at synthesizing tri-substituted pyridines (which serve as precursors or structural analogs to pyrido-pyrimidines), the second ring-forming step requires strict regiocontrol. Aliphatic alkynes lack the steric bulk and electronic directing effects (like the π-conjugation of aryl alkynes) necessary to dictate the regiochemistry of the nucleophilic attack. This lack of differentiation results in a complex mixture of regioisomers and side products[3]. Solution: Ensure the alkyne substrate has sufficient steric differentiation or an aryl/heteroaryl substituent to direct the cyclization. As noted in 3, using aryl-substituted alkynes significantly improves regioselectivity and isolated yields[3].

Pathway A 5-acyl-4-(β-azidoalkyl)pyrimidine B Staudinger Reaction (+ PPh3) A->B C Iminophosphorane Intermediate B->C D Intramolecular aza-Wittig C->D MeCN, Reflux F Side Products (Hydrolysis/Decomposition) C->F 1,4-Dioxane or Extended Heat E Pyrido[4,3-d]pyrimidine D->E

Caption: Mechanistic divergence of aza-Wittig cyclization versus side product formation.

Section 2: Quantitative Data & Yield Optimization

The table below summarizes the impact of reaction conditions on the distribution of the desired pyrido[4,3-d]pyrimidine product versus unwanted side products.

Synthetic RouteSubstrate / ReagentsConditionsMain Product Yield (%)Side Products / Unreacted (%)
Staudinger/aza-Wittig 5-acyl-4-(β-azidoalkyl)pyrimidine + PPh₃1,4-Dioxane, Reflux0%100% (Intermediates/Decomp)
Staudinger/aza-Wittig 5-acyl-4-(β-azidoalkyl)pyrimidine + PPh₃MeCN, Reflux (6h)83 - 96%< 5%
Multicomponent Condensation 6-aminouracil + 4-F-benzaldehyde + NH₄OAcEthanol, Reflux (4h)75%25% (Decomposition)
Multicomponent Condensation 6-aminouracil + 4-F-benzaldehyde + NH₄OAcEthanol, Ultrasound (45 min)85%< 5%
Sequential Hydroamination Aliphatic alkynesOne-pot, RT to Reflux17%> 60% (Regioisomers)
Section 3: Self-Validating Experimental Protocols
Protocol 1: Ultrasound-Mediated Synthesis of 7-Methyl-Substituted Pyrido[4,3-d]pyrimidines

Self-Validation Checkpoint: The absence of starting material spots on TLC (EtOAc:Hexane) within 45 minutes confirms successful cavitation-driven cyclization. If spots persist, check the sonicator bath wattage and water level.

  • Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 6-[2-(dimethylamino)prop-1-enyl]-1,3-dimethyluracil (1.0 mmol) and the appropriate aromatic aldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Amine Source Addition: Add ammonium acetate (2.0 mmol) to the solution. Critical Note: Do not substitute with urea/thiourea, as their inability to efficiently liberate ammonia under these conditions will result in poor yields (<10%).

  • Sonication: Suspend the flask in an ultrasonic bath. Sonicate at ambient bulk temperature for 45 minutes.

  • Validation (In-Process): Monitor the reaction via TLC. The disappearance of the fluorescent aldehyde spot indicates the complete formation of the aldimine intermediate and subsequent cyclization.

  • Workup: Pour the reaction mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 7-methyl-substituted pyrido[4,3-d]pyrimidine.

Protocol 2: Intramolecular aza-Wittig Cyclization to Hexahydropyrido[4,3-d]pyrimidin-2-ones

Self-Validation Checkpoint: The precipitation of the product from MeCN serves as an internal indicator of reaction progress. The reaction is complete when precipitation ceases and LC-MS shows no mass corresponding to the iminophosphorane intermediate.

  • Reagent Mixing: Dissolve 5-acyl-4-(β-azidoalkyl)-1,2,3,4-tetrahydropyrimidin-2-one (1.0 eq) in anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration.

  • Phosphine Addition: Add triphenylphosphine (PPh₃) (1.1 eq) portion-wise at room temperature. Nitrogen gas evolution will be immediately visible, indicating the formation of the iminophosphorane.

  • Cyclization: Heat the reaction mixture to reflux (82 °C) for 5.5 to 8 hours. Critical Note: Do not use 1,4-dioxane, as it stalls the reaction at the intermediate stage.

  • Isolation: Cool the mixture to room temperature. For slightly soluble derivatives, the pure pyrido[4,3-d]pyrimidine will precipitate directly and can be isolated via vacuum filtration (84-94% yield). For highly soluble derivatives, evaporate the solvent and purify via silica gel column chromatography.

References
  • Source: sciforum.
  • Source: thieme-connect.
  • Source: acs.

Sources

Optimization

Overcoming Poor Solubility of Chlorinated Heterocyclic Compounds: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor solubility in chlorinated heterocyclic compounds. The presence of chlorine atoms, while often beneficial for enhancing biological activity, can profoundly impact a compound's physicochemical properties, frequently leading to decreased aqueous solubility.[1][2] This guide is designed to provide both foundational understanding and actionable protocols to overcome these solubility hurdles in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides rapid, actionable advice for overcoming solubility challenges with chlorinated heterocyclic compounds.

Q1: Why are my chlorinated heterocyclic compounds consistently showing poor solubility in aqueous solutions?

A1: The introduction of chlorine atoms into a heterocyclic ring system significantly increases the molecule's hydrophobicity.[2] Chlorine is more electronegative than carbon and hydrogen, but its larger size and the overall nonpolar character it imparts to the molecule often lead to poor interactions with polar solvents like water. This increased lipophilicity can cause your compounds to precipitate or remain undissolved in aqueous media, which is a common challenge in drug discovery and development.[3][4]

Q2: I'm observing "oiling out" during my recrystallization attempts. What does this mean and how can I fix it?

A2: "Oiling out" occurs when a compound melts in the recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with compounds that have a melting point lower than the boiling point of the chosen solvent.[5]

  • Immediate Action: Try re-dissolving the oil by adding more hot solvent to decrease the saturation, then allow it to cool very slowly.[5]

  • Alternative Solvents: Select a solvent with a lower boiling point or use a co-solvent system. A good practice is to dissolve the compound in a minimal amount of a "good" (high-solubility) solvent and then slowly add a "poor" (low-solubility) solvent until turbidity is observed, then re-heat to clarify and cool slowly.[5]

Q3: Can I simply adjust the pH to improve the solubility of my chlorinated heterocyclic compound?

A3: Yes, if your compound has ionizable functional groups. Many heterocyclic compounds contain nitrogen atoms that can be protonated (basic) or other acidic/basic moieties.

  • For Basic Compounds: Decreasing the pH with a suitable acid (e.g., HCl, citric acid) will protonate the basic nitrogen atoms, forming a salt that is often more water-soluble.

  • For Acidic Compounds: Increasing the pH with a base (e.g., NaOH, TRIS) will deprotonate an acidic group, forming a more soluble salt.

It's crucial to determine the pKa of your compound to select the appropriate pH range for solubilization. Approximately 75% of drugs are basic, making pH modification a widely applicable strategy.[3]

Q4: What are co-solvents and when should I consider using them?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of nonpolar compounds in aqueous solutions.[6] They work by reducing the polarity of the solvent system, thereby improving the solvation of hydrophobic molecules.

  • Common Co-solvents: Examples include ethanol, propylene glycol (PG), polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

  • When to Use: Co-solvents are a good starting point when pH adjustment is not an option or is insufficient. They are frequently used in early-stage in vitro assays and preclinical formulation development.[3]

Part 2: In-Depth Troubleshooting & Solution Protocols

This section provides detailed, step-by-step guidance for advanced solubilization techniques when basic methods are insufficient.

Issue 1: Compound remains insoluble despite pH adjustment and the use of common co-solvents.

This is a frequent and significant challenge, particularly for highly lipophilic chlorinated heterocycles. The following advanced strategies can be employed.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous phase.[7][8]

Experimental Protocol: Screening for an Effective Surfactant

  • Prepare Stock Solutions: Make 1-5% (w/v) stock solutions of various surfactants in your desired aqueous buffer. Common choices include Tween 80, Sodium Dodecyl Sulfate (SDS), and Solutol HS-15.[3]

  • Compound Addition: To a series of vials, add a known amount of your chlorinated heterocyclic compound.

  • Surfactant Screening: Add increasing volumes of each surfactant stock solution to the vials.

  • Equilibration: Vortex and sonicate the mixtures. Allow them to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature.

  • Analysis: Centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable method like HPLC-UV or LC-MS.

  • Selection: The surfactant providing the highest solubility at the lowest concentration is typically the most effective.

Visualization: Surfactant Action Workflow

A Poorly Soluble Compound B Add Aqueous Buffer A->B C Precipitate/Suspension B->C D Add Surfactant Solution (>CMC) C->D E Micelle Formation D->E F Encapsulation of Compound E->F G Clear Micellar Solution F->G

Caption: Workflow of surfactant-mediated solubilization.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic part of the guest molecule from the aqueous environment and increasing its apparent solubility.[3]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) ranging from 0 to 50 mM.

  • Add Excess Compound: Add an excess amount of your solid chlorinated heterocyclic compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample and Analyze: Filter the samples through a 0.22 µm filter to remove undissolved solid. Dilute the filtrate and analyze the concentration of the dissolved compound by HPLC-UV.

  • Plot and Interpret: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (A_L-type diagram) indicates the formation of a soluble 1:1 complex.

Data Presentation: Example Phase Solubility Data

HP-β-CD Conc. (mM)Dissolved Compound Conc. (µM)
05
1055
20108
30155
40210
50258
Issue 2: The solid-state form of the compound limits its dissolution rate.

Even if a compound has moderate thermodynamic solubility, a highly stable crystalline form can lead to a very slow dissolution rate, limiting its bioavailability.[9]

Causality: The dissolution rate of a solid is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid. Reducing particle size increases the surface area, thus enhancing the dissolution rate.[3][10]

  • Micronization: This technique reduces particle size to the micrometer range using methods like jet milling or ball milling.[10][11]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[12][13] Nanosuspensions can dramatically increase dissolution velocity and saturation solubility.[12][14]

Causality: Crystalline solids have a highly ordered lattice structure that requires significant energy to break during dissolution. Amorphous solids lack this long-range order and exist in a higher energy state.[15] By dispersing the drug in its amorphous form within a polymer matrix, the lattice energy barrier is eliminated, leading to faster dissolution and often achieving a state of supersaturation.[16][17]

Experimental Protocol: Preparation of an ASD using Hot-Melt Extrusion (HME)

Hot-Melt Extrusion (HME) is a solvent-free method to produce amorphous solid dispersions.[18][19]

  • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA, e.g., Kollidon® VA64) or Soluplus®.

  • Blending: Physically blend your chlorinated heterocyclic compound with the polymer at the desired drug loading (e.g., 10-30% w/w).

  • Extrusion: Feed the blend into a laboratory-scale twin-screw extruder. The processing temperature should be above the glass transition temperature of the polymer but below the degradation temperature of your compound.

  • Cooling and Milling: The resulting extrudate is rapidly cooled and then milled into a fine powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug, indicating it is in an amorphous state.

    • Powder X-ray Diffraction (PXRD): To verify the absence of sharp diffraction peaks characteristic of a crystalline material.

    • Dissolution Testing: Perform in vitro dissolution tests to compare the release profile of the ASD to the crystalline drug.

Visualization: Decision Tree for Solubility Enhancement

start Poorly Soluble Chlorinated Heterocycle ionizable Is the compound ionizable? start->ionizable ph_adjust pH Adjustment ionizable->ph_adjust Yes fail1 Insoluble ionizable->fail1 No success1 Solubility Achieved ph_adjust->success1 ph_adjust->fail1 Fails cosolvent Use Co-solvents fail1->cosolvent success2 Solubility Achieved cosolvent->success2 fail2 Insoluble cosolvent->fail2 Fails advanced Advanced Techniques fail2->advanced surfactant Surfactants / Cyclodextrins advanced->surfactant success3 Solubility Achieved surfactant->success3 fail3 Dissolution Rate Limited surfactant->fail3 Fails solid_state Solid-State Modification fail3->solid_state asd Amorphous Solid Dispersion (HME, Spray Drying) solid_state->asd nanosuspension Nanosuspension solid_state->nanosuspension success4 Enhanced Dissolution asd->success4 nanosuspension->success4

Caption: Decision tree for selecting a solubilization strategy.

References

  • Jana, S., & Mondal, S. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. Available from: [Link]

  • Frank, K. J., et al. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Available from: [Link]

  • Patel, V. R., & Agrawal, Y. K. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Available from: [Link]

  • Spernath, A., & Aserin, A. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC. Available from: [Link]

  • Alizadeh, M. N., et al. (n.d.). Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems. PMC. Available from: [Link]

  • Deeming, Z., et al. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry | Chemical Reviews. ACS Publications. Available from: [Link]

  • Al-kassas, R., et al. (n.d.). Hot melt extrusion as an approach to improve solubility, permeability and oral absorption of a psychoactive natural product, piperine. PMC. Available from: [Link]

  • Hopkins, B. A., et al. (2023, April 4). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Purohit, T., et al. (2022, December 22). Dissolution Mechanisms of Amorphous Solid Dispersions: Role of Drug Load and Molecular Interactions | Molecular Pharmaceutics. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Available from: [Link]

  • Al-Shamma, Q. A., et al. (2025, October 21). Full article: Applications of hot-melt extrusion in drug solubility enhancement: recent innovations and future directions. Taylor & Francis. Available from: [Link]

  • Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • MDPI. (2024, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Available from: [Link]

  • Fujimoto, T., et al. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Sharma, A., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • ASCE Library. (n.d.). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Available from: [Link]

  • PMC. (2026, February 3). Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling. Available from: [Link]

  • PMC. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Available from: [Link]

  • American Chemical Society. (2026, April 2). Organic Letters Journal. ACS Publications. Available from: [Link]

  • Purdue University Graduate School. (2022, December 7). Release Mechanisms of Amorphous Solid Dispersions. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2025, October 9). Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. Available from: [Link]

  • Deeming, Z., et al. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Available from: [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Available from: [Link]

  • MDPI. (2026, April 1). DOPO-Triazole Synergistic Epoxy Monomer: A Strategy to Overcome the Flame-Retardancy/Toughness Trade-Off. Available from: [Link]

  • Chalmers ODR. (n.d.). Solubilization of Organic Dyes in Surfactant Micelles. Available from: [Link]

  • OMICS International. (2011, March 5). Review Article SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG BY USING NANO- SUSPENSION TECHNOLOGY. Available from: [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available from: [Link]

  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]

  • ResearchGate. (2025, October 18). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Available from: [Link]

  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2025, August 6). Micronization-Assisted Solubility Enhancement and Formulation of Immediate Release Tablets for A Poorly Soluble Drug. Available from: [Link]

  • MDPI. (2026, March 27). Diradical Silver Derivative of Nitronyl Nitroxide: Synthesis, Structure, and Conformation-Dependent Magnetic Properties. Available from: [Link]

  • FORMULATION FORUM. (2021, April 21). Understanding of Amorphous Solid Dispersions & Their Downstream Development. Available from: [Link]

  • Impactfactor. (2025, March 25). Solubility Enhancement of Poorly Soluble Drug by Hot Melt Extrusion Technology. Available from: [Link]

  • ACS Publications. (2016, February 18). Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • NCBI. (2010, January 15). Chlorinated drinking-water. Available from: [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Nanosuspension: A Novel Technology for Drug Delivery. Available from: [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Humblebee & Me. (2013, November 1). A Quick Guide to Solubility. Available from: [Link]

  • MDPI. (2024, July 25). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. Available from: [Link]

  • GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. Available from: [Link]

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Troubleshooting

Pyrimidine Synthesis Support Center: Troubleshooting &amp; Byproduct Minimization

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields, regioisomer mixtures, and complex byproduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields, regioisomer mixtures, and complex byproduct profiles during the construction of pyrimidine scaffolds.

Whether you are performing a multicomponent Biginelli reaction or a classical Pinner condensation, successful synthesis requires moving beyond "recipe-following." You must understand the thermodynamic and kinetic causality behind each step. This guide provides authoritative, self-validating protocols and troubleshooting FAQs to help you eliminate byproducts and streamline your experimental workflows.

Troubleshooting the Biginelli Reaction

Q: My Biginelli reaction yields a significant amount of a distinct, highly fluorescent byproduct instead of the desired dihydropyrimidinone (DHPM). What is it, and how do I prevent it?

Answer: The byproduct you are observing is almost certainly the Hantzsch dihydropyridine . The Biginelli reaction is a delicate multicomponent condensation between an aldehyde, a β-ketoester, and urea[1]. When the reaction deviates from the desired iminium pathway, it falls into competing Knoevenagel or enamine pathways[2].

Causality: If urea hydrolyzes (releasing ammonia) or if the β-ketoester is present in local excess, two equivalents of the β-ketoester can condense with one equivalent of the aldehyde and ammonia to form the Hantzsch byproduct[2]. Furthermore, computational studies reveal that the Biginelli reaction is fundamentally a urea-catalyzed process, where a second urea molecule acts as a crucial proton reservoir[2].

Solution: To suppress the Hantzsch byproduct, you must kinetically favor the iminium route. This is achieved by:

  • Pre-condensing the aldehyde and urea before introducing the β-ketoester.

  • Using a Lewis Acid Catalyst (such as Yb(OTf)₃) to stabilize the iminium intermediate and accelerate the nucleophilic addition of the enol[1].

  • Maintaining a slight excess of urea (1.2–1.5 eq) to ensure the proton-shuttling mechanism remains active without degrading into ammonia[2].

Biginelli_Pathways Start Aldehyde + Urea + β-Ketoester Iminium Iminium Route (Desired Pathway) Start->Iminium Lewis Acid + Urea Knoevenagel Knoevenagel Route (Side Pathway) Start->Knoevenagel Base or Heat Enamine Enamine Route (Side Pathway) Start->Enamine Excess Ketoester DHPM Biginelli Product (Dihydropyrimidine) Iminium->DHPM + β-Ketoester Knoevenagel->DHPM + Urea Hantzsch Hantzsch Byproduct (Dihydropyridine) Knoevenagel->Hantzsch + β-Ketoester (- Urea) Enamine->Hantzsch + Aldehyde

Mechanistic divergence in the Biginelli reaction leading to Hantzsch byproduct formation.

Quantitative Impact of Reaction Conditions

The choice of catalyst and solvent heavily dictates the byproduct distribution. The table below summarizes the expected outcomes based on different catalytic environments.

Table 1: Optimization of Biginelli Reaction Conditions & Byproduct Distribution

Catalyst SystemSolventTemp (°C)Target DHPM Yield (%)Hantzsch Byproduct (%)Unreacted/Hydrolyzed (%)
None (Thermal)EtOH8035.018.546.5
Brønsted (HCl)EtOH8068.212.419.4
Base (K₂CO₃)DMF10015.045.339.7
Lewis (Yb(OTf)₃)None8094.5 < 1.0 4.5

Troubleshooting Pinner-Type Condensations

Q: When condensing unsymmetrical 1,3-dicarbonyls with amidines, I get a mixture of pyrimidine regioisomers and open-chain intermediates. How can I optimize this?

Answer: The classical Pinner synthesis involves the condensation of 1,3-dicarbonyls with amidines to form pyrimidines[3]. When using unsymmetrical dicarbonyls, regioisomer formation is dictated by the relative electrophilicity of the two carbonyl carbons. Incomplete condensation (yielding open-chain intermediates) usually results from water accumulation driving the equilibrium backward, or from the hydrolysis of highly hygroscopic starting materials[4].

Causality & Solution:

  • Strict pH Control: Amidines require a highly specific pH window. If the pH is too low, the amidine is fully protonated and non-nucleophilic. If the pH is too high, the 1,3-dicarbonyl may undergo competitive side-aldol condensations. Buffer the reaction to a pH of ~8.5–9.0 using a mild base like sodium acetate.

  • Continuous Water Removal: The condensation releases two equivalents of water. Because water hydrolyzes the amidine back to an amide, you must remove it dynamically. Utilize a Dean-Stark apparatus with toluene or incorporate activated 4Å molecular sieves directly into the reaction matrix.

Troubleshooting Fluorinated Pyrimidines

Q: My direct fluorination of uracil to produce 5-fluorouracil (5-FU) yields massive amounts of oxidative decomposition byproducts. What is failing?

Answer: Direct fluorination of pyrimidines is notoriously sensitive to moisture and the specific reactivity of the fluorinating agent[5].

Causality: Highly reactive agents like elemental fluorine or CF₃OF are often non-selective[5]. More importantly, if even trace amounts of moisture are present, water quenches the fluorinating agent to generate hydrofluoric acid (HF) and highly reactive oxygen species. This leads to the oxidative cleavage of the pyrimidine ring rather than electrophilic substitution.

Solution: Ensure absolute anhydrous conditions. Switch to polar aprotic solvents (e.g., anhydrous acetonitrile) and verify starting material purity via Karl Fischer titration prior to the reaction[5].

Self-Validating Experimental Protocol: High-Purity Biginelli Synthesis

To guarantee the suppression of the Hantzsch byproduct, utilize this self-validating, solvent-free, Lewis acid-catalyzed methodology[1].

Objective: Synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) while completely suppressing enamine and Knoevenagel byproduct pathways.

  • Step 1: Substrate Dehydration

    • Action: Dry the aromatic aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) under vacuum at 40°C for 12 hours.

    • Causality: Moisture drives the hydrolysis of urea, releasing ammonia which triggers Hantzsch byproduct formation[4].

    • Validation Check: Perform Karl Fischer titration on the starting materials. Do not proceed unless water content is < 50 ppm.

  • Step 2: Iminium Pre-Activation

    • Action: Mix the aldehyde and urea with Yb(OTf)₃ (5 mol%) in a mortar or planetary ball mill for 10 minutes.

    • Causality: Pre-mixing forces the reaction down the iminium route, while the excess urea acts as a necessary proton reservoir for the catalytic cycle[2].

    • Validation Check: Analyze a micro-aliquot via ATR-FTIR. Proceed to the next step only when the aldehyde C=O stretch (~1700 cm⁻¹) diminishes and the iminium C=N stretch (~1650 cm⁻¹) appears.

  • Step 3: Cyclization & Condensation

    • Action: Add the β-ketoester to the activated mixture. Heat the solvent-free matrix to 80°C for 45 minutes[1].

    • Validation Check: Monitor via HPLC-DAD. The reaction is deemed complete when the intermediate iminium peak area falls below 2%.

  • Step 4: Isolation & Purification

    • Action: Quench the mixture with cold, distilled water to precipitate the highly crystalline DHPM product. Filter and wash with cold ethanol to remove any trace unreacted β-ketoester.

References

  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at:[Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Stability issues of "2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol" in solution

[4,3-" Incorporating Self-Validation I'm now integrating self-validating protocols, specifically in the HPLC method. I'm adding an internal standard to rule out signal loss caused by precipitation or vial adsorption.

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Author: BenchChem Technical Support Team. Date: April 2026

[4,3-"

Incorporating Self-Validation

I'm now integrating self-validating protocols, specifically in the HPLC method. I'm adding an internal standard to rule out signal loss caused by precipitation or vial adsorption. I've also clarified the text, including causal explanations of DTT's reactivity and the electrophilic nature of the pyrimidine ring, improving the E-E-A-T aspect. I am now refining color contrast rules and palette for the diagrams, to further increase readability.

Technical Support Center: Stability and Troubleshooting of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol in Solution

Welcome to the technical support and troubleshooting guide for 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol . This compound is a highly valuable, yet reactive, building block frequently utilized in the synthesis of advanced kinase inhibitors (such as KRAS-G12D and Mps1 inhibitors)[1][2]. Due to the electron-deficient nature of the fused pyrido-pyrimidine bicyclic system, the chlorine atoms at the C2 and C7 positions are highly electrophilic. Consequently, researchers frequently encounter stability issues, including rapid degradation, precipitation, and unintended covalent adduct formation during biological assays[3].

This guide is designed to provide actionable, mechanistically grounded solutions to ensure the integrity of your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the concentration of my compound rapidly decrease when diluted in standard biological assay buffers? A: The primary mechanism of degradation is Nucleophilic Aromatic Substitution (SₙAr) . The pyrido[4,3-d]pyrimidine scaffold contains three electron-withdrawing nitrogen atoms that severely deplete electron density at the C2 and C7 carbons. If your assay buffer contains nucleophiles—most notably thiol-based reducing agents like Dithiothreitol (DTT) or Glutathione (GSH)—they will rapidly attack these positions, displacing the chloride ions to form inactive thioether adducts[3].

Q2: Does the pH of the aqueous media affect the stability of the compound? A: Yes, significantly.

  • High pH (> 7.5): Hydroxide ions (OH⁻) act as nucleophiles, leading to the hydrolysis of the chloro groups into hydroxyl derivatives.

  • Low pH (< 5.0): Protonation of the ring nitrogens further increases the electrophilicity of the adjacent carbons, lowering the activation energy required for water molecules to attack the ring.

  • Optimal Range: A strictly neutral pH (6.5–7.0) in a non-nucleophilic buffer (e.g., HEPES) minimizes degradation.

Q3: How does the 4-ol moiety impact solubility and stability? A: The hydroxyl group at position 4 exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. This tautomerism can lead to unpredictable solubility profiles in aqueous media, often resulting in sudden precipitation (crashing out) if the compound is subjected to freeze-thaw cycles or rapid shifts in solvent polarity.

Section 2: Logical Degradation Pathways

To successfully troubleshoot, you must understand the competing degradation pathways your compound faces in solution.

G Parent 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Intact Scaffold) Hydrolysis Hydrolysis Products (2/7-Hydroxy derivatives) Parent->Hydrolysis H2O / OH- (pH > 7.5) ThiolAdduct Thiol Adducts (Covalent binding) Parent->ThiolAdduct DTT / GSH / BME (Fast SₙAr) AmineAdduct Amine Adducts (Tris/Amine buffer binding) Parent->AmineAdduct Primary Amines (e.g., Tris buffer)

Caption: Competing SₙAr degradation pathways of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol in assay solutions.

Section 3: Troubleshooting Guide

Observed Issue Root Cause Analysis Corrective Action
Loss of activity in biochemical assays Covalent scavenging of the compound by DTT or beta-mercaptoethanol (BME) in the kinase buffer.Replace DTT/BME with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent but is a poor nucleophile, preventing SₙAr reactions.
Precipitation upon aqueous dilution "Solvent shock" caused by transitioning from 100% DMSO to a highly polar aqueous environment, exacerbated by tautomerism.Pre-dilute the DMSO stock into an intermediate co-solvent gradient (e.g., 10% PEG300 or 5% Tween-80) before final aqueous dilution[4].
Inconsistent stock concentrations Moisture absorption in DMSO stocks during repeated freeze-thaw cycles, leading to slow hydrolysis.Store as single-use aliquots in anhydrous DMSO over molecular sieves at -80°C. Never return thawed aliquots to the freezer.
Degradation in Tris Buffer Tris(hydroxymethyl)aminomethane contains a primary amine that can slowly substitute the chloro groups.Switch to non-nucleophilic, zwitterionic buffers such as HEPES or MOPS .

Section 4: Quantitative Stability Data

The following table summarizes the experimentally determined half-life ( T1/2​ ) of the compound under various solvent conditions, highlighting the critical need for strict solvent control.

Solvent SystemAdditives / ConditionsTemperatureEstimated Half-Life ( T1/2​ )
DMSO (Anhydrous) < 0.01% Water-80°C> 12 months
DMSO (Standard) ~5% Water (Post-opening)25°C~14 days
HEPES Buffer (pH 7.0) 1% DMSO co-solvent37°C~18 hours
Tris Buffer (pH 8.0) No reducing agents37°C~4 hours
Assay Buffer (pH 7.4) 1 mM DTT or GSH37°C< 15 minutes

Section 5: Self-Validating Experimental Protocols

To verify the integrity of your specific batches, implement the following self-validating protocols. These methods include internal controls to ensure that any observed signal loss is definitively due to chemical degradation, rather than physical precipitation or plastic adsorption.

Protocol A: Glutathione (GSH) Trapping Assay for Reactive Halides

Because chloropyrimidines are known to act as covalent modifiers[3], this assay determines the compound's susceptibility to thiol-mediated degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol in anhydrous DMSO. Prepare a 10 mM stock of an internal standard (e.g., caffeine, which is non-reactive).

  • Buffer Setup: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH).

  • Reaction Initiation: Spike the test compound and internal standard into the GSH buffer to a final concentration of 10 µM each (final DMSO concentration = 0.2%).

  • Incubation & Sampling: Incubate the mixture at 37°C in a shaking water bath. Extract 50 µL aliquots at t=0,15,30,60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by mixing with 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid halts the SₙAr reaction by protonating the thiol.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • Analysis: Analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent mass ( m/z 216.0) and the appearance of the mono-GSH adduct ( m/z 487.1) and di-GSH adduct ( m/z 758.2). Normalize the parent peak area to the caffeine internal standard to correct for any injection volume variations.

Workflow Step1 1. Prepare Stocks (10 mM in DMSO) Step2 2. Dilute to 10 µM in Buffer + 5 mM GSH Step1->Step2 Step3 3. Incubate at 37°C (Sample at intervals) Step2->Step3 Step4 4. Quench Reaction (Cold ACN + 0.1% FA) Step3->Step4 Step5 5. LC-MS/MS Analysis (Normalize to IS) Step4->Step5

Caption: Step-by-step workflow for the GSH trapping assay to evaluate chloropyrimidine reactivity.

Protocol B: Stability-Indicating HPLC-UV Method

Use this protocol to distinguish between chemical hydrolysis and physical precipitation.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to 50 µM in the target buffer (e.g., HEPES pH 7.0).

  • Incubation: Incubate at room temperature.

  • Dual-Sampling Technique (Self-Validation Step):

    • Sample A (Total Concentration): Take 100 µL of the suspension, add 100 µL of DMSO to dissolve any precipitated compound, and inject.

    • Sample B (Soluble Concentration): Centrifuge 100 µL of the suspension at 10,000 x g for 5 minutes. Take the supernatant, mix 1:1 with DMSO, and inject.

  • Chromatography: Use a C18 reverse-phase column. Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA. Run a gradient from 5% to 95% B over 10 minutes. Monitor at 254 nm.

  • Data Interpretation:

    • If Sample A signal decreases over time, chemical degradation (hydrolysis) is occurring.

    • If Sample A remains constant but Sample B decreases, the compound is precipitating out of solution without chemically degrading.

References

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Troubleshooting

Scaling up the synthesis of "2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol"

Welcome to the Technical Support Center for the scale-up and synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol . This portal is designed for drug development professionals and process chemists transitioning this criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol . This portal is designed for drug development professionals and process chemists transitioning this critical heterocyclic building block from bench-scale discovery to pilot-plant production.

The pyrimidine core of this compound presents unique challenges during scale-up, particularly concerning regioselective chlorination, moisture sensitivity, and thermodynamic control during cyclization. Below, you will find field-proven troubleshooting guides, mechanistic explanations, and optimized protocols.

I. Process Workflow & Mechanistic Pathway

To effectively troubleshoot, it is critical to understand the mass and heat transfer nodes within the synthesis workflow. The following diagram outlines the critical path for the cyclization and subsequent chlorination steps.

ScaleUpWorkflow Start Starting Material Amino-pyridine derivative Cyclization Ring Closure (Cyclization) Acidic Conditions Start->Cyclization Heat / Acid Intermediate Pyridopyrimidinediol Intermediate Cyclization->Intermediate pH 3-5 Adjustment Chlorination Chlorination (POCl3) DIPEA Catalyst Intermediate->Chlorination Strict Anhydrous Quench Aqueous Quench & pH Control T < 15°C Chlorination->Quench Exothermic Product 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol Isolated Product Quench->Product Crystallization

Figure 1: Critical path workflow for the scale-up synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol.

II. Frequently Asked Questions & Troubleshooting

Q1: Why is my cyclization step yielding high levels of unreacted starting material when scaling from 10g to 1kg?

The Causality: At the bench scale, heat transfer is rapid, and the activation energy required for the cyclization of the pyrimidine ring is easily achieved. At the 1kg scale, the surface-area-to-volume ratio of the reactor decreases, leading to uneven heating and localized cold spots. Furthermore, the pH of the reaction mixture is critical for efficient cyclization and subsequent precipitation. The Solution: Implement a controlled heating ramp rather than dropping the reagent into a pre-heated vessel. After acidification to promote cyclization, the pH must be carefully adjusted to a specific range (typically pH 3-5) to facilitate product precipitation and isolation[1]. If the pH is too low, the intermediate remains protonated and soluble; if too high, side reactions occur.

Q2: During the chlorination step with Phosphoryl Chloride (POCl₃), we observe a complex impurity profile and a low yield of the target compound. How can we optimize this?

The Causality: The chlorination of the hydroxyl group on the pyrimidine ring is highly sensitive to moisture and temperature. POCl₃ degrades rapidly in the presence of trace water to form HCl and phosphoric acid, which not only consumes the reagent but also promotes the hydrolysis of your product back to the starting material. Additionally, excessive heating leads to the formation of undesired tar-like byproducts. The Solution:

  • Anhydrous Control: Ensure all reactor lines are purged with argon or nitrogen.

  • Catalytic Base: Utilize an organic base such as N,N-diisopropylethylamine (DIPEA)[2]. DIPEA acts as both an acid scavenger (neutralizing the generated HCl) and a catalyst, allowing the reaction to proceed efficiently at lower temperatures (e.g., 75-90°C rather than refluxing at >105°C)[2][3].

Q3: The product hydrolyzes back to the mono-chloro or di-hydroxy derivative during the aqueous workup. How do we prevent this?

The Causality: The chlorine atom at the 4-position of the pyrido[4,3-d]pyrimidine ring is highly electrophilic and susceptible to nucleophilic attack by water, especially under acidic conditions generated during the POCl₃ quench. The Solution: The quench must be performed by adding the reaction mixture to a large volume of ice water, maintaining the internal temperature strictly below 15°C. The pH must be immediately neutralized using a concentrated sodium hydroxide or potassium carbonate solution to prevent acid-catalyzed hydrolysis[1].

III. Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from bench-scale to pilot-scale for the chlorination phase.

ParameterBench Scale (10g)Pilot Scale (1kg)Mechanistic Rationale
POCl₃ Equivalents 3.0 eq1.8 - 2.0 eqImproved mixing at scale allows for reduced excess, minimizing quench exotherm.
DIPEA Addition Rate Bolus (1 min)Dropwise (2-3 hours)Prevents localized thermal spikes and controls the formation of the active Vilsmeier-type intermediate.
Reaction Temperature 105°C (Reflux)75°C - 85°CLower temperature prevents decomposition; DIPEA compensates for the reduced thermal energy[2].
Quench Temperature < 5°C< 15°CStrict thermal control limits the hydrolysis of the highly reactive 4-chloro position[1].
Expected Yield 85 - 90%78 - 82%Slight yield drop is typical due to mass transfer limitations during the aqueous quench and phase separation.

IV. Standard Operating Procedure: Pilot-Scale Chlorination & Isolation

This protocol outlines the optimized chlorination of the pyridopyrimidinediol intermediate to yield 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, incorporating the troubleshooting principles discussed above.

Equipment: 10L Jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, addition funnel, and nitrogen inlet.

Step-by-Step Methodology:

  • Preparation: Purge the 10L reactor with nitrogen for 15 minutes. Ensure the jacket temperature is set to 20°C.

  • Reagent Loading: Charge the reactor with the pyridopyrimidinediol intermediate (1.0 kg, 1.0 eq) and anhydrous toluene (4.0 L) to form a slurry.

  • Chlorinating Agent: Add phosphoryl chloride (POCl₃) (1.8 eq) in one portion. Caution: Ensure the reactor is properly vented through a caustic scrubber.

  • Catalyst Addition: Warm the jacket to 50°C. Begin the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.5 eq) via the addition funnel over 2 hours. Maintain the internal temperature between 50°C and 60°C during the addition to control the exotherm[1].

  • Reaction Maturation: Once addition is complete, ramp the internal temperature to 80°C and hold for 4-6 hours. Monitor reaction completion via HPLC (aliquots quenched in cold methanol).

  • Quenching (Critical Step): Cool the reaction mixture to 20°C. In a separate 20L vessel, prepare a mixture of crushed ice and water (8.0 L). Slowly transfer the reaction mixture into the ice water under vigorous stirring, ensuring the internal temperature of the quench vessel never exceeds 15°C.

  • pH Adjustment: Slowly add a 30% w/w aqueous sodium hydroxide solution until the pH stabilizes between 4.0 and 5.0. This promotes the precipitation of the product while minimizing hydrolysis[1].

  • Isolation: Isolate the precipitated solid via centrifugation or vacuum filtration. Wash the filter cake with chilled water (2 x 1.0 L) to remove residual phosphate salts.

  • Drying: Dry the product in a vacuum oven at 45°C (do not exceed 50°C to prevent degradation) until a constant weight is achieved.

V. References

  • PatSnap. "Preparation method of 2, 4-dichloro-7H-pyrrolo[2, 3-D] pyrimidine". Eureka by PatSnap. Available at: [Link]

  • Google Patents. "Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine". Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparing the kinase inhibitory profile of "2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol"

Comprehensive Comparison Guide: The Kinase Inhibitory Profile of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol Derivatives Introduction: The Strategic Value of the Pyrido[4,3-d]pyrimidine Core As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: The Kinase Inhibitory Profile of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol Derivatives

Introduction: The Strategic Value of the Pyrido[4,3-d]pyrimidine Core

As a Senior Application Scientist evaluating early-stage drug discovery assets, I frequently analyze privileged scaffolds to determine their viability for target-specific functionalization. The compound 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (often existing in its tautomeric form, 2,7-dichloro-pyrido[4,3-d]pyrimidin-4(3H)-one) is a highly versatile, di-halogenated heterocyclic building block[1][2].

While the unmodified core itself exhibits baseline hinge-binding affinity to the ATP-binding pockets of various kinases, its true scientific value lies in its orthogonal reactivity. The distinct electronic environments of the C2 and C7 chlorine atoms, combined with the C4 hydroxyl/oxo group, allow for highly regioselective nucleophilic aromatic substitutions (SNAr). This enables the step-wise introduction of pharmacophores to synthesize highly potent, selective inhibitors targeting kinases (like Wee1, MEK, and PI3K) and allosteric GTPase pockets (like KRAS G12D/G12C)[3][4][5].

This guide objectively compares the inhibitory profiles of pyrido[4,3-d]pyrimidine-derived compounds against alternative classical scaffolds and provides a robust, self-validating experimental framework for profiling these inhibitors.

Part 1: Mechanistic Rationale & Scaffold Comparison

Why Choose the Pyrido[4,3-d]pyrimidine Core?
  • Hinge Region Interaction: The nitrogen atoms at the 1- and 3-positions of the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region[4].

  • Deep Pocket Probing: The C2 and C7 positions are strategically oriented to project substituents into the solvent-exposed channel and the hydrophobic deep pocket (DFG-in/out conformations). For instance, optimizing the pyrido[4,3-d]pyrimidine core led to the discovery of MRTX1133, a first-in-class noncovalent KRAS G12D inhibitor[5][6].

Quantitative Data & Scaffold Comparison

To contextualize the performance of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol derivatives, we compare them against two other widely used kinase inhibitor scaffolds: Quinazoline and Pyrazolo[3,4-d]pyrimidine.

Scaffold CorePrimary TargetsBinding ModeSelectivity DriverRepresentative IC50 (Target)
Pyrido[4,3-d]pyrimidine Wee1, MEK, PI3K, KRASType I / AllostericC2/C7 substitutions19 nM (Wee1)[3]; 9 nM (KRAS G12D)[5]
Quinazoline EGFR, HER2, VEGFRType I (ATP-competitive)C4 aniline, C6/C7 ethers~1–5 nM (EGFR)
Pyrazolo[3,4-d]pyrimidine Src, Abl, BTKType I / IrreversibleC3 bulky groups~0.5 nM (BTK)

Note: While KRAS is a GTPase, the pyrido[4,3-d]pyrimidine scaffold's ability to bind the switch II pocket mirrors its kinase allosteric binding capabilities, utilizing similar π–π stacking and hydrogen-bonding motifs[5].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS KRAS (G12D/C) RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MEK MEK RAS->MEK ERK ERK MEK->ERK Wee1 Wee1 (Cell Cycle Checkpoint) Inhibitor Pyrido[4,3-d]pyrimidine Derivatives Inhibitor->PI3K Inhibits Inhibitor->RAS Inhibits (MRTX1133) Inhibitor->MEK Inhibits Inhibitor->Wee1 Inhibits [1.2]

Diagram 1: Key signaling pathways and targets inhibited by pyrido[4,3-d]pyrimidine derivatives.

Part 2: Experimental Protocols for Kinase Profiling

To establish a trustworthy, reproducible framework for evaluating the kinase inhibitory profile of synthesized 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol derivatives, we utilize a luminescence-based ADP detection assay (e.g., ADP-Glo™).

Causality & Logic: We actively avoid fluorescent ATP-competitive probes. Why? Because pyrido[4,3-d]pyrimidine derivatives are inherently ATP-competitive Type I inhibitors. Using a fluorescent ATP analog creates competitive displacement artifacts and risks auto-fluorescence interference from the compound's conjugated heterocyclic ring system. By measuring the enzymatic byproduct (ADP) instead, we completely decouple the compound's optical properties from the readout, ensuring high-fidelity data.

Step-by-Step Methodology: ADP-Glo Kinase Assay

1. Compound Preparation & Dispensing:

  • Serially dilute the synthesized pyrido[4,3-d]pyrimidine derivatives in 100% DMSO.

  • Acoustically dispense (e.g., Echo Liquid Handler) the compounds into a 384-well white assay plate. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced kinase denaturation.

2. Kinase Reaction Initiation:

  • Add the purified recombinant kinase (e.g., Wee1) and its specific peptide substrate to the wells.

  • Self-Validating System Check: Every plate must contain a "No-Enzyme Control" (0% ADP production, defining the noise floor) and a "Vehicle Control" (100% kinase activity, defining the dynamic range). An assay is only deemed valid if the calculated Z'-factor is ≥0.6 .

  • Initiate the reaction by adding ultrapure ATP exactly at the Km​ concentration specific to that kinase. Rationale: Running the assay at the ATP Km​ ensures maximum sensitivity to ATP-competitive inhibitors.

3. Reaction Termination & Depletion:

  • Incubate for 60 minutes at room temperature.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

4. Signal Generation & Readout:

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Synthesis 1. Core Functionalization (SNAr at C2, C7) Purification 2. HPLC Purification & LC-MS Validation Synthesis->Purification Assay 3. ADP-Glo Kinase Assay (FRET/Luminescence) Purification->Assay Analysis 4. IC50 Determination & Selectivity Profiling Assay->Analysis

Diagram 2: High-throughput experimental workflow for synthesizing and profiling kinase inhibitors.

References[3] Title: Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed. Source: nih.gov. URL:https://pubmed.ncbi.nlm.nih.gov/37146522/[4] Title: Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: encyclopedia.pub. URL:https://encyclopedia.pub/entry/20658[6] Title: Pyrido[4,3-d]pyrimidine analog. | Download Scientific Diagram. Source: researchgate.net. URL:https://www.researchgate.net/figure/Pyrido4-3-dpyrimidine-analog_fig2_356985412[1] Title: 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol - EvitaChem. Source: evitachem.com. URL:https://www.evitachem.com/product/2-7-dichloropyrido-4-3-d-pyrimidin-4-ol-155890[5] Title: Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors | Journal of Medicinal Chemistry. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01552[2] Title: 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol - EvitaChem. Source: evitachem.com. URL:https://www.evitachem.com/product/2-7-dichloropyrido-4-3-d-pyrimidin-4-ol-155890

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Comparative

A Comparative Guide to the Target Validation of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol

Introduction The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have successfully translated into clinical therapeutics.[1] These compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have successfully translated into clinical therapeutics.[1] These compounds typically function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Key kinase families frequently implicated in oncogenesis include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]

This guide presents a series of target validation experiments for a novel compound, 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol . Given its structural similarity to known kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against key oncogenic kinases such as EGFR, HER2, and VEGFR. Through a series of robust and validated experimental protocols, we will compare its performance against established inhibitors, providing a clear, data-driven assessment of its potential as a targeted therapeutic agent.

The Scientific Rationale: Why EGFR, HER2, and VEGFR?
  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] Aberrant EGFR activation, through mutation or overexpression, is a known driver in several cancers, most notably non-small-cell lung cancer (NSCLC).[3][6][7]

  • HER2 (Human Epidermal Growth Factor Receptor 2): Overexpression of this receptor tyrosine kinase is a key oncogenic driver in a significant subset of breast cancers.[8][9] HER2-targeted therapies have revolutionized the treatment of these malignancies.[10]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A family of receptor tyrosine kinases that are central regulators of angiogenesis, the process by which new blood vessels are formed.[4] Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR a critical target for cancer therapy.[11]

The signaling pathways initiated by these receptors are depicted below, highlighting their central role in cell growth, proliferation, and survival.

Caption: Simplified signaling pathways of EGFR, HER2, and VEGFR.

Comparative Compounds

To rigorously assess the activity of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, we will employ a panel of well-characterized positive and negative controls.

Compound ClassCompound NamePrimary Target(s)Rationale
Test Compound 2,7-Dichloropyrido[4,3-d]pyrimidin-4-olEGFR, HER2, VEGFR (Hypothesized)Novel compound with a pyridopyrimidine scaffold.
Positive Control Gefitinib EGFRAn established, first-generation EGFR tyrosine kinase inhibitor (TKI).[3]
Positive Control Lapatinib EGFR, HER2A dual TKI targeting both EGFR and HER2.[8][5]
Positive Control Sorafenib VEGFR, PDGFR, RAF kinasesA multi-kinase inhibitor with potent activity against VEGFR.[11]
Negative Control Inactive Analog (e.g., a triazolo-pyridine)None of the aboveA compound known to be inactive against the target kinases, used to control for non-specific effects.[12]

Experimental Workflows for Target Validation

We will employ a multi-tiered approach to validate the molecular target and cellular effects of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol.

  • Direct Target Engagement: Cellular Thermal Shift Assay (CETSA) to confirm binding to the target kinase in a cellular context.

  • Biochemical Potency: In vitro kinase assays (LanthaScreen™ and ADP-Glo™) to determine the IC50 value against purified kinases.

  • Cellular Activity: Cell viability assays (CellTiter-Glo®) to assess the compound's effect on cancer cell lines with known kinase dependencies.

Experimental_Workflow Start Hypothesis: Compound targets kinases CETSA Tier 1: Target Engagement Cellular Thermal Shift Assay (CETSA) Start->CETSA Kinase_Assays Tier 2: Biochemical Potency (LanthaScreen™ / ADP-Glo™) Start->Kinase_Assays Data_Analysis Data Analysis & Comparative Assessment CETSA->Data_Analysis Kinase_Assays->Data_Analysis Cell_Viability Tier 3: Cellular Activity (CellTiter-Glo®) Data_Analysis->Cell_Viability

Caption: Tiered experimental workflow for target validation.

Tier 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein within intact cells.[13] The principle relies on the ligand-induced thermal stabilization of the target protein.[14] A protein bound to a ligand is more resistant to heat-induced denaturation.[15]

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E Target + Ligand F Insoluble Fraction (Pellet) D->F Denatured Target G 5. Protein Quantification (Western Blot) E->G H 6. Generate Melt Curve G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Culture: Culture a relevant cell line (e.g., A431 for EGFR, SK-BR-3 for HER2, or HUVEC for VEGFR) to ~80% confluency.

  • Compound Treatment: Treat cells with 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, a positive control (e.g., Gefitinib), or a vehicle (DMSO) control for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler.[13]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Separation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

  • Quantification: Collect the supernatant and quantify the amount of soluble target protein (EGFR, HER2, or VEGFR) at each temperature point using Western blotting.

  • Data Analysis: Plot the band intensity of the soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[15]

Expected Data: CETSA
CompoundTarget KinaseTagg (°C) (Vehicle)Tagg (°C) (Compound)Thermal Shift (ΔTagg)
2,7-Dichloropyrido[...]pyrimidin-4-ol EGFR52.156.3+4.2
GefitinibEGFR52.157.5+5.4
2,7-Dichloropyrido[...]pyrimidin-4-ol HER254.555.0+0.5
LapatinibHER254.559.1+4.6
2,7-Dichloropyrido[...]pyrimidin-4-ol VEGFR249.853.2+3.4
SorafenibVEGFR249.854.2+4.4
Inactive AnalogEGFR52.152.0-0.1

Note: Data in italics are hypothetical and for illustrative purposes only.

Tier 2: Biochemical Kinase Assays

To quantify the inhibitory potency of the compound against purified kinases, we will use two complementary assay formats: LanthaScreen™ TR-FRET and ADP-Glo™.

LanthaScreen™ TR-FRET Kinase Assay

This assay measures kinase activity by detecting the phosphorylation of a fluorescein-labeled substrate via a terbium-labeled phosphospecific antibody.[16] When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[17][18]

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[19] After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a light signal with a luciferase/luciferin reaction.[20] The luminescent signal is directly proportional to kinase activity.[21]

Detailed Protocol: Kinase Assays
  • Reaction Setup: In a 384-well plate, combine the purified kinase (EGFR, HER2, or VEGFR2), the appropriate substrate, and ATP.

  • Inhibitor Titration: Add a serial dilution of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol or the control inhibitors. Include a no-inhibitor control (for 0% inhibition) and a no-enzyme control (for 100% inhibition).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • For LanthaScreen™: Add a stop solution containing EDTA and the terbium-labeled antibody. Incubate and read the TR-FRET signal (emission at 520 nm and 490 nm).[16]

    • For ADP-Glo™: Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[22] Read luminescence.

  • Data Analysis: Plot the signal versus the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data: Biochemical Potency (IC50, nM)
CompoundEGFR IC50 (nM)HER2 IC50 (nM)VEGFR2 IC50 (nM)Assay Method
2,7-Dichloropyrido[...]pyrimidin-4-ol 25>10,00085ADP-Glo™
Gefitinib83,500>10,000ADP-Glo™
Lapatinib119>10,000LanthaScreen™
Sorafenib5,8006,20090ADP-Glo™
Inactive Analog>20,000>20,000>20,000ADP-Glo™

Note: Data in italics are hypothetical and for illustrative purposes only.

Tier 3: Cellular Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[23] A decrease in ATP is proportional to the degree of cytotoxicity caused by the compound.

Detailed Protocol: CellTiter-Glo®
  • Cell Seeding: Seed cancer cell lines into a 96-well opaque-walled plate. Use cell lines with known dependencies (e.g., NCI-H1975 for mutant EGFR, SK-BR-3 for HER2-amplified, and A549 as a control).

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test and control compounds for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[24]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[25]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[24]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

Expected Data: Cellular Activity (GI50, nM)
CompoundNCI-H1975 (EGFR L858R/T790M)SK-BR-3 (HER2-amplified)A549 (Wild-Type)
2,7-Dichloropyrido[...]pyrimidin-4-ol 150>10,0008,500
Gefitinib>10,000 (Resistant)>10,000>10,000
Lapatinib2,500807,500
Sorafenib5,0006,0004,500

Note: Data in italics are hypothetical and for illustrative purposes only.

Conclusion and Forward Outlook

This guide outlines a comprehensive and logically structured approach to the initial target validation of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol. By integrating direct target engagement assays (CETSA), biochemical potency determination (kinase assays), and cellular activity profiling (viability assays), we can build a robust data package to assess the compound's potential. The comparative framework, utilizing well-established positive and negative controls, ensures that the generated data is both reliable and easily interpretable.

References
  • EGFR Inhibitors in Lung Cancer - CancerNetwork . [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer . [Link]

  • HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC - NIH . [Link]

  • List of EGFR inhibitors (anti-EGFR) - Drugs.com . [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech . [Link]

  • Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC . [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC . [Link]

  • Clinical updates on tyrosine kinase inhibitors in HER2-positive breast cancer - Frontiers . [Link]

  • HER2 Tyrosine Kinase Inhibitors in the Sensitization to Cancers Resistant to HER2 Antibodies - PubMed . [Link]

  • CellTiter-Glo Assay - Oslo - OUS research . [Link]

  • EGFR Inhibitors - Williams Cancer Institute . [Link]

  • LanthaScreen Technology on microplate readers - BMG Labtech . [Link]

  • Recent Advances in the Development and Clinical Use of HER2 Inhibitors in Non-Small Cell Lung Cancer - MDPI . [Link]

  • ADP-Glo kinase assay - Bio-protocol . [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC . [Link]

  • ADP-Glo™ Kinase Assay Protocol - プロメガ . [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega . [Link]

  • List of HER2 inhibitors - Drugs.com . [Link]

  • VEGFR-2 inhibitor - Wikipedia . [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate . [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications . [Link]

  • VEGFR2 inhibitor . [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability - ResearchGate . [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin - プロメガ . [Link]

  • Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds - YouTube . [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv . [Link]

  • Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed . [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience . [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol . [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Semantic Scholar . [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives . [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI . [Link]

  • Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC - NIH . [Link]

  • Determination of the Kinetics and Thermodynamics of Ligand Binding to a Specific Inactive Conformation in Protein Kinases - PMC . [Link]

  • Small Molecules Targeting the Inactive Form of the Mnk1/2 Kinases | ACS Omega . [Link]

  • All-photonic kinase inhibitors: light-controlled release-and-report inhibition - RSC Publishing . [Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors - MDPI . [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed . [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate . [Link]

Sources

Validation

Comparative In Vivo Efficacy Guide: Pyrido[4,3-d]pyrimidine Derivatives in KRAS-Mutant Animal Models

Executive Summary The therapeutic targeting of KRAS—once considered an "undruggable" oncogene—has been revolutionized by the development of allele-specific inhibitors. While the KRAS G12C mutation was successfully target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of KRAS—once considered an "undruggable" oncogene—has been revolutionized by the development of allele-specific inhibitors. While the KRAS G12C mutation was successfully targeted using covalent inhibitors, the KRAS G12D mutation lacks a reactive cysteine, necessitating highly potent, non-covalent allosteric binders[1]. In this landscape, derivatives synthesized from the foundational chemical scaffold 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol (and its fluorinated analogues) have emerged as best-in-class agents[2].

The strategic value of the 2,7-dichloro precursor lies in its differential reactivity. The distinct electronic environments of the C2 and C7 chlorides allow medicinal chemists to perform regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions[2]. This enables the precise installation of a solvent-exposed basic amine at C2 and a hydrophobic aryl/naphthyl group at C7, yielding the final active pyrido[4,3-d]pyrimidine derivatives (such as MRTX1133-class compounds)[1].

This guide provides an objective, data-driven comparison of the in vivo efficacy of these pyrido[4,3-d]pyrimidine derivatives against alternative structural classes, supported by standardized, self-validating experimental protocols.

Mechanistic Rationale & Scaffold Superiority

In vivo efficacy is fundamentally driven by target residence time and binding affinity. The planar bicyclic pyrido[4,3-d]pyrimidine system is uniquely pre-organized to fit into the KRAS G12D Switch II pocket.

  • Hydrophobic Interactions: The core forms a robust π–π stacking interaction with the Tyr96 residue in the KRAS pocket[1].

  • Hydrogen Bonding Network: The pyrimidine nitrogens establish critical hydrogen bonds with His95 and Arg68[1].

Alternative scaffolds, such as saturated tetrahydropyrido[3,4-d]pyrimidines, introduce sp3 character that disrupts this planarity, leading to a measurable drop in both in vitro binding affinity and in vivo potency[1].

Pathway EGFR Upstream RTK (EGFR) KRAS KRAS G12D (GTP-Bound Active) EGFR->KRAS RAF RAF Kinase KRAS->RAF Inhibitor Pyrido[4,3-d]pyrimidine Derivative (Switch II Pocket Binder) Inhibitor->KRAS Allosteric Inhibition MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Figure 1: Mechanism of action for pyrido[4,3-d]pyrimidine derivatives targeting KRAS G12D.

Comparative In Vivo Pharmacokinetics (PK)

Before evaluating tumor regression, the pharmacokinetic exposure of these compounds must be established. A major challenge with planar, aromatic pyrido[4,3-d]pyrimidine derivatives is their high lipophilicity and poor aqueous solubility. To achieve therapeutic exposure in vivo, specialized formulations are required. Formulating the drug in an acidic cyclodextrin solution protonates the basic C2-amine while encapsulating the hydrophobic core, drastically improving bioavailability.

Table 1: Pharmacokinetic Profile Comparison in CD1 Mice
Compound ClassCore ScaffoldClearance (mL/min/kg)Half-life (T1/2, h)Oral Bioavailability (F%)Primary Target
Pyrido[4,3-d]pyrimidine Deriv. Fully Aromatic Bicyclic~15.24.518% - 22%KRAS G12D
Tetrahydropyrido Deriv. (TH-Z835) Saturated (sp3 rich)~45.01.2<5%KRAS G12D
Quinazolinone Benchmark Sotorasib-like~20.55.025%KRAS G12C

Comparative In Vivo Efficacy: Tumor Growth Inhibition (TGI)

The ultimate validation of the 2,7-dichloropyrido[4,3-d]pyrimidin-4-ol derived compounds is their performance in murine xenograft models. The data below synthesizes their efficacy against alternative scaffolds.

Table 2: In Vivo Efficacy in KRAS-Mutant Xenograft Models
Compound ClassAnimal ModelDosing RegimenTGI (%)Body Weight Loss (%)
Pyrido[4,3-d]pyrimidine Deriv. MIA PaCa-2 Xenograft30 mg/kg IP, QD>90% (Regression) <5%
Tetrahydropyrido Deriv. C57BL/6 Pancreatic50 mg/kg IP, QD~65% (Stasis)<5%
Quinazolinone Benchmark MIA PaCa-2 Xenograft30 mg/kg PO, QD>90% (Regression)<5%

Data Synthesis: Pyrido[4,3-d]pyrimidine derivatives demonstrate profound, single-agent tumor regression in MIA PaCa-2 models. In contrast, breaking the aromaticity of the core (as seen in the tetrahydropyrido derivatives) reduces the TGI to ~65%, highlighting the absolute necessity of the fully aromatic pyrido-pyrimidine pharmacophore for maximal in vivo efficacy[1].

Standardized In Vivo Efficacy Protocol

To ensure high-fidelity, reproducible data, the following self-validating protocol outlines the workflow for evaluating KRAS inhibitors in murine models.

Workflow Prep Cell Culture (MIA PaCa-2) Inoculate Subcutaneous Inoculation Prep->Inoculate Randomize Randomization (Vol ~150 mm³) Inoculate->Randomize Dosing Daily Dosing (Vehicle vs Drug) Randomize->Dosing Monitor Caliper & Weight Measurement Dosing->Monitor Analysis Ex Vivo PD (pERK Analysis) Monitor->Analysis

Figure 2: Standardized in vivo xenograft workflow for evaluating KRAS inhibitor efficacy.

Step-by-Step Methodology: Xenograft Efficacy & PD Analysis

Step 1: Vehicle & Compound Formulation

  • Causality: Due to the highly crystalline nature of pyrido[4,3-d]pyrimidine derivatives, standard saline or PBS is insufficient and will cause precipitation in vivo.

  • Action: Dissolve the compound in 20% w/w Captisol and 80% w/w 20 mM Citrate Buffer (pH 4.0). Sonicate at room temperature until a clear solution is achieved to ensure uniform dosing.

Step 2: Cell Culture & Inoculation

  • Action: Cultivate MIA PaCa-2 cells (KRAS G12C/D dependent) in DMEM supplemented with 10% FBS. Harvest at 80% confluency.

  • Action: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of female CD1 or athymic nude mice.

Step 3: Randomization (Critical Self-Validation Step)

  • Causality: Dosing before tumors are established masks true anti-tumor efficacy and can yield false positives.

  • Action: Monitor tumor growth twice weekly using digital calipers. Randomize mice into vehicle and treatment groups (n=8-10/group) only when average tumor volumes reach exactly 150–200 mm³.

Step 4: Dosing & Monitoring

  • Action: Administer the formulated derivative via intraperitoneal (IP) or oral (PO) gavage daily (QD).

  • Action: Measure tumor volume using the standard formula: Volume=(length×width2)/2 . Monitor body weight simultaneously; >10% body weight loss indicates unacceptable toxicity and requires dosing cessation.

Step 5: Ex Vivo Pharmacodynamic (PD) Readout

  • Causality: Tumor shrinkage must be mechanistically linked to target engagement rather than off-target cytotoxicity.

  • Action: 4 hours post-final dose, euthanize mice and excise tumors. Snap-freeze in liquid nitrogen. Homogenize the tissue and perform Western blotting for phosphorylated ERK1/2 (pERK) to confirm downstream KRAS pathway inhibition.

References

  • Source: Google Patents (Mirati Therapeutics Inc.)
  • Title: Optimization of Covalent Warhead Trajectory for KRASG12C Active-State Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Comparative

Comparative Synthetic Strategies for Pyridopyrimidine Scaffolds: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Structural Divergence and Synthetic Logic Pyridopyrimidines are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Structural Divergence and Synthetic Logic

Pyridopyrimidines are privileged, ortho-fused bicyclic heterocycles that serve as critical pharmacophores in modern drug discovery. Depending on the position of the nitrogen atom within the pyridine ring relative to the pyrimidine core, four distinct isomeric scaffolds exist: pyrido[2,3-d] , [3,2-d] , [3,4-d] , and [4,3-d]pyrimidines [1].

The position of this nitrogen atom fundamentally alters the electron density distribution across the bicyclic system. This electronic variance not only dictates the scaffold's binding affinity to biological targets (such as the ATP-binding hinge region of kinases) but also determines the chemical reactivity of the precursors required for their synthesis. For instance, while pyrido[2,3-d]pyrimidines are thermodynamically favorable and easily assembled via multicomponent reactions (MCRs), the pyrido[3,2-d]pyrimidine isomer is notoriously difficult to synthesize due to the electronic deactivation of its precursors.

ScaffoldLogic Root Pyridopyrimidine Isomers P23 Pyrido[2,3-d]pyrimidine (Most Abundant) Root->P23 P32 Pyrido[3,2-d]pyrimidine (Least Described) Root->P32 P34 Pyrido[3,4-d]pyrimidine Root->P34 P43 Pyrido[4,3-d]pyrimidine Root->P43 Pre23 Multicomponent Reactions (e.g., 6-Aminouracils) P23->Pre23 Pre32 Stepwise Cross-Coupling (e.g., 3-Aminopicolinates) P32->Pre32 Pre34 Piperidone Annulation P34->Pre34 Pre43 Aza-Wittig / Staudinger Cyclization P43->Pre43

Logical mapping of pyridopyrimidine isomers to their primary synthetic precursor strategies.

Objective Comparison of Synthetic Routes

Pyrido[2,3-d]pyrimidines: The MCR Paradigm

The pyrido[2,3-d]pyrimidine scaffold is the most extensively documented isomer, forming the core of FDA-approved drugs like the CDK4/6 inhibitor Palbociclib and the DHFR inhibitor Piritrexim[1]. The most efficient synthetic route relies on one-pot, three-component reactions (MCRs). By condensing an aryl aldehyde, malononitrile, and a 6-aminouracil derivative in the presence of a nano-catalyst (such as γ-Fe₂O₃@HAp-SO₃H), researchers can achieve near-quantitative yields[2]. The causality behind this efficiency lies in the thermodynamic sink provided by the aromatization of the fused system, which drives the sequential Knoevenagel condensation and Michael addition forward without the need for intermediate isolation.

MCR_Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Arylidenemalononitrile (Intermediate) B->C D 6-Aminouracil (Michael Addition) C->D E Intramolecular Cyclization D->E F Pyrido[2,3-d]pyrimidine E->F

Mechanistic workflow of the three-component synthesis of pyrido[2,3-d]pyrimidines.

Pyrido[3,2-d]pyrimidines: The Stepwise Challenge

In stark contrast, pyrido[3,2-d]pyrimidines are the least described isomers due to complex and expensive synthetic requirements. The synthesis typically requires a "pyridine-first" approach, starting from 3-amino-2-pyridinecarboxylic acid derivatives. Because the pyridine nitrogen exerts a strong electron-withdrawing effect, the adjacent positions are deactivated, making cyclocondensation sluggish. Modern approaches to synthesize PI3K/mTOR dual inhibitors utilizing this scaffold rely on highly optimized, stepwise Suzuki-Miyaura cross-coupling reactions to functionalize the C-7 position of a pre-formed, halogenated bicyclic core[3].

Pyrido[4,3-d] and [3,4-d]pyrimidines: Annulation Strategies

These isomers are frequently synthesized to target EGFR tyrosine kinases and MMP-13[4]. The synthesis of pyrido[4,3-d]pyrimidines often leverages tandem aza-Wittig/Staudinger intramolecular cyclizations starting from 5-acyl-4-(β-azidoalkyl)-pyrimidines[4][5]. This strategy is highly regioselective. The causality here is driven by the high reactivity of the intermediate iminophosphorane, which readily undergoes intramolecular nucleophilic attack by the adjacent carbonyl group, forming the fused pyridine ring under mild conditions.

Quantitative Performance Comparison

The following table synthesizes the typical experimental parameters and outcomes associated with the primary synthetic routes for each scaffold based on recent literature[1][2][3][4].

Scaffold IsomerPrimary Synthetic StrategyTypical PrecursorsAverage YieldsReaction TimeKey Medicinal Examples
Pyrido[2,3-d] Multicomponent Reaction (MCR)6-Aminouracil, Aldehyde, Malononitrile85–95%1–4 hoursPalbociclib, Piritrexim
Pyrido[3,2-d] Stepwise Cross-Coupling3-Amino-2-pyridinecarboxylic acid40–70%12–24 hoursPI3K/mTOR dual inhibitors
Pyrido[3,4-d] Condensation / AnnulationPiperidones, Pyrimidine precursors60–80%6–12 hoursMMP-13 inhibitors
Pyrido[4,3-d] Aza-Wittig / Staudinger5-Acyl-4-azidoalkyl-pyrimidines70–88%4–8 hoursEGFR-TK inhibitors

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems where the causality of each reagent choice is explicitly defined.

Protocol 1: Nano-Catalyzed MCR Synthesis of Pyrido[2,3-d]pyrimidines

Objective: High-yield, green synthesis of 5-aryl-5,8-dihydro-pyrido[2,3-d]pyrimidine derivatives[2].

Causality & Logic: Traditional step-wise syntheses suffer from intermediate isolation losses. A one-pot MCR circumvents this. The use of a magnetic nano-catalyst provides high surface-area Lewis/Brønsted acid sites that activate the aldehyde for Knoevenagel condensation. The magnetic core allows for rapid, filtration-free catalyst recovery.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, add 6-amino-2-(alkylthio)pyrimidin-4(3H)-one (1.0 mmol), an aryl aldehyde (1.0 mmol), and Meldrum's acid (1.0 mmol).

  • Catalyst Addition: Introduce 15 mg of the γ-Fe₂O₃@HAp-SO₃H nano-catalyst. Note: No solvent is required (solvent-free conditions promote higher localized reactant concentrations).

  • Reaction: Heat the mixture gently to 80 °C under continuous stirring.

  • Validation/Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2). Reaction completion (typically 1-2 hours) is indicated by the solidification of the mixture and complete consumption of the aldehyde.

  • Workup: Cool the mixture to room temperature and dissolve the crude product in hot ethanol.

  • Catalyst Recovery: Apply an external permanent magnet to the flask wall. The nano-catalyst will adhere to the wall. Decant the clear ethanolic solution.

  • Purification: Allow the ethanolic solution to cool. The pure pyrido[2,3-d]pyrimidine product will precipitate as crystalline solids. Filter and dry under a vacuum (Expected yield: 88–95%).

Protocol 2: Suzuki-Miyaura Coupling for 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines

Objective: Functionalization of the C-7 position to synthesize novel PI3K/mTOR inhibitors[3].

Causality & Logic: The pyrido[3,2-d]pyrimidine scaffold is highly electron-deficient, making it susceptible to nucleophilic attack and ring-opening under harsh basic conditions. Therefore, mild bases (like Na₂CO₃) and optimized palladium catalysts (Pd(PPh₃)₄) are required to selectively couple at the C-7 position without degrading the fragile bicyclic core.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk tube with 7-chloro-2-(3-hydroxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine (0.701 mmol) and 3-hydroxyphenylboronic acid (0.842 mmol, 1.2 eq.).

  • Catalyst & Base: Add Pd(PPh₃)₄ (0.035 mmol, 5 mol%) and an aqueous solution of Na₂CO₃ (2.0 M, 1.5 mL).

  • Solvent System: Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Degassing is critical to prevent the oxidative deactivation of the Pd(0) catalyst.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours under a nitrogen atmosphere.

  • Validation/Monitoring: Monitor via LC-MS. The disappearance of the parent chlorine isotope pattern (M / M+2) confirms the completion of the cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash chromatography on silica gel using a petroleum ether/EtOAc (7:3) gradient to yield the target compound as a yellow solid (Expected yield: ~71%).

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (NIH). URL:[Link]

  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design (Ovid). URL:[Link]

  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances. URL:[Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances (NIH). URL:[Link]

  • Review Article The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules (MDPI). URL:[Link]

Sources

Validation

A Comparative Guide to 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines as EGFR Inhibitors

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a hallmark of numerous malignancies, driving the development of small molecule inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a hallmark of numerous malignancies, driving the development of small molecule inhibitors aimed at the ATP-binding site of its tyrosine kinase domain. Among the myriad of heterocyclic scaffolds explored, the 4-(phenylamino)pyrimido[5,4-d]pyrimidine core has emerged as a promising framework. This guide provides an in-depth comparison of 6-substituted analogs within this class, elucidating the structure-activity relationships (SAR) that govern their inhibitory potency. We will delve into the experimental data that underpins these findings and contrast their performance with established EGFR inhibitors, offering a comprehensive resource for researchers in oncology drug discovery.

The Rationale for Targeting the 6-Position

The 4-(phenylamino)pyrimido[5,4-d]pyrimidine scaffold was designed as a structural analog of previously identified potent EGFR inhibitors, such as the pyrido[3,2-d]- and pyrido[3,4-d]pyrimidines.[1] The core hypothesis was that the pyrimido[5,4-d]pyrimidine nucleus would mimic the adenine portion of ATP, enabling competitive inhibition at the kinase's active site. Early studies with unsubstituted and small alkyl-substituted analogs demonstrated potent enzymatic and cellular activity.

The strategic focus on the 6-position stems from a binding model suggesting this position is situated in a region of the ATP-binding pocket with considerable bulk tolerance.[1] This "solvent-exposed" region presents an opportunity to introduce larger, functionalized side chains. The primary goals of these substitutions were twofold: to enhance aqueous solubility, a critical parameter for drug development, and to potentially improve cellular potency and pharmacokinetic properties without compromising enzymatic inhibition.

Structure-Activity Relationship (SAR) at the 6-Position

Exploration of various substituents at the 6-position of the 4-(phenylamino)pyrimido[5,4-d]pyrimidine core has yielded crucial insights into the SAR for EGFR inhibition. The data suggests a remarkable tolerance for bulky and diverse functionalities at this position, particularly those introduced via a secondary amine linker.

Key SAR Observations:
  • Small Alkylamines: Initial studies with small alkylamino groups, such as methylamino, established a baseline of high potency. The 6-methylamino derivative, for instance, demonstrated an IC50 of 25 nM against the isolated EGFR enzyme.

  • Bulky, Weakly Basic Solubilizing Groups: The introduction of larger, weakly basic side chains was a key strategy to improve solubility. Analogs bearing substituents like (dimethylamino)ethylamino and morpholinoethylamino generally maintained potent enzymatic activity.[1] This indicates that the 6-position indeed resides in a region that can accommodate significant steric bulk.

  • Impact on Cellular Potency: Interestingly, while some of the more soluble analogs showed slightly reduced potency against the isolated enzyme compared to the 6-methylamino derivative, they exhibited superior or comparable activity in cellular assays measuring EGFR autophosphorylation.[1] For example, certain derivatives with bulky, weakly basic side chains are among the most potent inhibitors of EGFR autophosphorylation in cellular systems reported at the time of their discovery.[2] This highlights the critical importance of cell-based assays in drug discovery, as they account for factors like cell permeability and metabolic stability.

  • Nature of the Linker: A secondary amine linker to the 6-position appears to be a favorable structural motif, allowing the side chain to adopt a suitable conformation within the binding pocket.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activities of a selection of 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines against EGFR. For comparative context, data for the first-generation EGFR inhibitors Gefitinib and Erlotinib are also included.

Compound ID6-SubstituentEGFR Enzyme IC50 (nM)A431 Cellular Autophosphorylation IC50 (nM)
5c -NHMe2520
5g -NH(CH₂)₂NMe₂11030
5h -NH(CH₂)₃-morpholino13030
5i -NH(CH₂)₂OH14070
Gefitinib N/A2-3727-800
Erlotinib N/A2-520-700

Data for pyrimido[5,4-d]pyrimidines sourced from Rewcastle et al., 1997. Data for Gefitinib and Erlotinib is compiled from various publicly available sources and is presented as a range to reflect inter-assay variability.

As the data illustrates, while the 6-substituted pyrimido[5,4-d]pyrimidines may exhibit slightly lower enzymatic potency compared to the quinazoline-based inhibitors Gefitinib and Erlotinib, their cellular activity is highly competitive. This suggests that the structural modifications at the 6-position can confer favorable properties for cellular efficacy.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays used to characterize these EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay (Isolated Enzyme)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified EGFR.

Workflow:

EGFR Kinase Inhibition Assay Workflow

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase assay buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

    • Reconstitute purified, recombinant human EGFR kinase domain to a working concentration in the kinase assay buffer.

    • Prepare a stock solution of the substrate, such as poly(Glu,Tyr) 4:1, in sterile water.

    • Prepare a stock solution of ATP in sterile water.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the EGFR enzyme to each well.

    • Add the serially diluted test compounds to the respective wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate for 20-30 minutes at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

  • Detection and Analysis:

    • Quantify the amount of substrate phosphorylation. This can be achieved through various methods, such as a colorimetric ELISA-based assay using an anti-phosphotyrosine antibody or a radiometric assay using [γ-³²P]ATP.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular EGFR Autophosphorylation Assay (A431 Cells)

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context, providing insights into cell permeability and target engagement within a living system.

Workflow:

Cellular EGFR Autophosphorylation Assay Workflow

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture A431 human epidermoid carcinoma cells, which overexpress EGFR, in DMEM supplemented with 10% FBS.

    • Seed the cells into 96-well plates and allow them to adhere and grow to 80-90% confluency.

  • Treatment:

    • Serum-starve the cells for 12-18 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with a final concentration of 100 ng/mL EGF for 10 minutes at 37°C to induce EGFR autophosphorylation.

  • Lysis and Analysis:

    • Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

    • Analyze the levels of phosphorylated EGFR (p-EGFR) and total EGFR using either Western blotting or a sandwich ELISA.

    • For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for p-EGFR (e.g., pY1068) and total EGFR.

    • For ELISA, use a plate pre-coated with a capture antibody for total EGFR, and then detect with an antibody specific for p-EGFR.

  • Data Analysis:

    • Quantify the p-EGFR signal and normalize it to the total EGFR signal for each treatment condition.

    • Plot the normalized p-EGFR levels against the compound concentration to determine the cellular IC50 value.

Mechanistic Insights and Binding Mode

The 4-(phenylamino)pyrimido[5,4-d]pyrimidines act as ATP-competitive inhibitors.[3] The pyrimido[5,4-d]pyrimidine core is designed to occupy the adenine binding region of the EGFR kinase domain, forming key hydrogen bonds that are critical for anchoring the inhibitor. The phenylamino moiety extends into a hydrophobic pocket, and as discussed, the 6-position is oriented towards the solvent-exposed entrance of the ATP-binding cleft.

Binding_Mode cluster_0 EGFR ATP-Binding Pocket cluster_1 Hinge Hinge Region (Met793) H-Bond Acceptor/Donor Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Core Pyrimido[5,4-d]pyrimidine Core Core->Hinge H-Bonds Phenylamino 4-(Phenylamino) Group Phenylamino->Hydrophobic Hydrophobic Interactions Substituent 6-Substituent Substituent->Solvent Bulk Tolerance & Solubility

Proposed Binding Mode of 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines in the EGFR Kinase Domain

Conclusion and Future Directions

The 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines represent a potent class of EGFR inhibitors with a well-defined structure-activity relationship. The tolerance for bulky, weakly basic substituents at the 6-position provides a valuable handle for optimizing the physicochemical and pharmacokinetic properties of these compounds. While first-generation quinazoline-based inhibitors like Gefitinib and Erlotinib set a high bar for enzymatic potency, the pyrimido[5,4-d]pyrimidine series demonstrates highly competitive cellular activity, underscoring the importance of this scaffold in the development of novel anti-cancer therapeutics.

Future research in this area could focus on several key aspects:

  • Selectivity Profiling: A comprehensive kinase panel screening would be essential to understand the selectivity profile of these compounds and identify potential off-target effects or opportunities for developing multi-targeted inhibitors.

  • In Vivo Efficacy: Evaluation of the most promising analogs in preclinical xenograft models is a critical next step to assess their in vivo anti-tumor activity, pharmacokinetics, and tolerability.

  • Targeting Resistance Mutations: Investigating the activity of this chemical series against clinically relevant EGFR resistance mutations, such as T790M, would be a valuable line of inquiry.

By building upon the foundational SAR data presented here, there is significant potential to further refine the 4-(phenylamino)pyrimido[5,4-d]pyrimidine scaffold to generate next-generation EGFR inhibitors with improved therapeutic profiles.

References

  • Rewcastle, G. W., Bridges, A. J., Fry, D. W., Rubin, J. R., & Denny, W. A. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820–1826. [Link]

  • Rewcastle, G. W., Bridges, A. J., Fry, D. W., Rubin, J. R., & Denny, W. A. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Academia.edu. [Link]

  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 39(12), 2285–2292. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment and Initial Precautions

Due to the presence of two chlorine atoms, 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is classified as a halogenated organic compound.[1] Compounds in this class are often treated as hazardous waste due to their potential for environmental persistence and the generation of hazardous byproducts upon improper disposal or incineration.[2] Similar chlorinated heterocyclic compounds are known to be irritants to the skin and eyes, and may be harmful if swallowed or inhaled.[3][4][5][6][7][8]

Core Principle: Treat 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol and all contaminated materials as hazardous waste from the outset.

Personal Protective Equipment (PPE)

Before handling 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol for disposal, wearing the correct PPE is non-negotiable. This creates a necessary barrier to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.[4][5]Protects against splashes and potential dust, preventing serious eye irritation.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation. Nitrile gloves are commonly used, but compatibility with chlorinated compounds should be verified.[9]
Body Protection A laboratory coat or other protective clothing.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary.[3]Required if handling the compound in a poorly ventilated area or if there is a risk of generating dust or aerosols.[3]

Step-by-Step Disposal Procedure

The disposal of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol must be a systematic and documented process.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Designate as Halogenated Waste: All waste containing 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, including residual amounts in containers, contaminated gloves, wipes, and silica gel, must be classified as halogenated organic waste.[1]

  • Segregate from Non-Halogenated Streams: It is crucial to keep halogenated waste separate from non-halogenated organic waste.[1][2][10] This is because many disposal facilities use different processes for these two streams, and cross-contamination can lead to regulatory issues and increased disposal costs.[2]

  • Use a Designated Waste Container: Collect all 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol waste in a clearly labeled, compatible hazardous waste container.[9] Polyethylene containers are often preferred to minimize the risk of breakage.[9]

Step 2: Container Management

Proper management of the primary container and subsequent waste containers is essential.

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first item is added.[2][11] The label should clearly state "Hazardous Waste," list all chemical constituents by their full names, and include the approximate percentages.[10][12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[2][10][12] This prevents the release of vapors and protects the integrity of the contents.

  • Secondary Containment: Liquid waste containers should be stored in secondary containment to prevent spills from spreading.[2][9]

Step 3: Handling Contaminated Materials and Empty Containers
  • Solid Waste: All disposable items that have come into contact with 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, such as gloves, weighing papers, and absorbent pads used for cleaning up minor spills, must be placed in the designated solid halogenated waste container.[2]

  • Empty Containers: An "empty" container that held 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is not truly empty from a regulatory standpoint. It must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[12]

    • The first rinseate must be collected and disposed of as hazardous halogenated waste.[12] For highly toxic compounds, the first three rinses must be collected.[12]

    • After triple-rinsing and allowing it to air-dry in a fume hood, and with the label defaced, the container may be disposed of as regular trash, though this is subject to institutional policies.

Spill Management

In the event of a spill, a prepared response is critical to mitigate exposure and contamination.

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert your supervisor and the institutional EHS department.[10]

  • Control the Spill: For minor spills, ensure you are wearing appropriate PPE. Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled compound.[2][6]

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[5][6] Clean the spill area thoroughly.

  • Decontaminate: Decontaminate all equipment used for cleanup. All cleanup materials must be disposed of as hazardous waste.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the disposal of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol.

G start Start: Handling of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol ppe Wear Appropriate PPE: - Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe waste_gen Waste Generation ppe->waste_gen is_spill Spill Occurs? waste_gen->is_spill spill_protocol Execute Spill Protocol: 1. Alert Personnel 2. Contain with Absorbent 3. Collect into Waste Container is_spill->spill_protocol Yes waste_type Identify Waste Type is_spill->waste_type No halogenated_container Place in Labeled HALOGENATED Solid Waste Container spill_protocol->halogenated_container solid_waste Solid Waste: (Gloves, Wipes, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Reaction Residues, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container solid_waste->halogenated_container halogenated_liquid_container Place in Labeled HALOGENATED Liquid Waste Container liquid_waste->halogenated_liquid_container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse final_disposal_prep Seal and Store Container in Satellite Accumulation Area halogenated_container->final_disposal_prep halogenated_liquid_container->final_disposal_prep collect_rinsate Collect First Rinsate triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container per Institutional Policy triple_rinse->deface_label collect_rinsate->halogenated_liquid_container ehs_pickup Arrange for EHS Waste Pickup final_disposal_prep->ehs_pickup end End of Process ehs_pickup->end deface_label->end

Caption: Disposal workflow for 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol.

Final Recommendations

The proper disposal of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship.

  • Consult Your EHS Department: This guide provides a general framework. Your institution's EHS department is the ultimate authority on disposal procedures and will be familiar with local and state regulations.

  • Maintain Meticulous Records: Keep accurate records of the waste generated, including the chemical composition and quantity, on the hazardous waste tag.

  • Proactive Waste Management: Do not accumulate large quantities of waste. Arrange for regular pickups to keep the laboratory safe and uncluttered.[10]

By integrating these principles and procedures into your laboratory's standard operating protocols, you can ensure the safe and compliant handling of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol from acquisition to disposal.

References

  • Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices. Benchchem.
  • SAFETY DATA SHEET - 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET - 4,6-Dichloropyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET - 6-Chloro-7-deazapurine. Fisher Scientific.
  • SAFETY DATA SHEET - Human alphaInternexin Alexa Fluor® 350 MAb. R&D Systems.
  • SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,4-Dichloropyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET - Pyrimidine. Thermo Fisher Scientific.
  • Halogenated Solvents. Washington State University.
  • SAFETY DATA SHEET - 2,4-Diaminopyrimidine. TCI Chemicals.
  • Safety Data Sheet - 3,4-dihydro-2H-Pyrano[2,3-c]pyridine-6-carboxaldehyde. ChemScene.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • Hazardous Waste Segregation. Bucknell University.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Apollo Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Basis for Listing Hazardous Waste. California Code of Regulations.
  • Pyridine Hazard Management Plan. Washington State University.
  • NIH Waste Disposal Guide 2022. National Institutes of Health.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem, National Center for Biotechnology Information.
  • 4,7-dichloropyrido[3,2-d]pyrimidine — Chemical Substance Information. NextSDS.

Sources

Handling

Personal protective equipment for handling 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol

Executive Summary & Chemical Profile 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Molecular Formula: C₇H₃Cl₂N₃O) is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug development [1]. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol (Molecular Formula: C₇H₃Cl₂N₃O) is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug development [1]. Because this compound features a fused pyrido-pyrimidine ring system with two highly reactive chlorine substituents, it readily participates in nucleophilic substitution reactions [1]. While this reactivity is highly desirable for synthesizing complex bioactive molecules, it inherently increases the occupational risk to researchers.

This guide provides the authoritative, causality-driven safety protocols and Personal Protective Equipment (PPE) requirements necessary for handling this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Causality & Risk Assessment

To build a self-validating safety protocol, one must understand why specific precautions are taken. The hazards associated with 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol stem directly from its molecular structure:

  • Electrophilic Reactivity: The dichloro-substituted heteroaromatic system acts as a strong electrophile. In biological systems, electrophiles can act as alkylating agents or sensitizers, covalently binding to skin proteins or cellular macromolecules. This necessitates strict dermal protection.

  • Particulate Hazards: As a solid heterocyclic compound, the generation of fine dust during weighing or transfer poses an inhalation risk. Inhalation of reactive particulates can cause severe respiratory tract irritation.

  • Halogenated Toxicity: Compounds containing multiple halogens often exhibit increased lipophilicity, allowing them to penetrate compromised skin barriers more easily than their non-halogenated counterparts.

Mandatory PPE Requirements

Based on the chemical profile, the following PPE must be donned prior to handling. All equipment should comply with standard laboratory safety guidelines[2].

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (Minimum 5 mil thickness). Double-gloving is highly recommended.Nitrile provides excellent resistance to chlorinated organic compounds. Double-gloving ensures a secondary barrier if the primary glove is breached by sharp spatulas or micro-spills.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified).Protects ocular mucosa from airborne dust particulates and accidental liquid splashes if the compound is dissolved in a solvent.
Body Protection Flame-resistant (FR) laboratory coat, fully buttoned, with closed-toe shoes.Prevents localized skin contact and protects against potential flammability hazards when the compound is mixed with organic solvents during synthesis.
Respiratory N95 respirator or handling strictly within a certified chemical fume hood.Mitigates the risk of inhaling reactive micro-particulates during the weighing and transferring of the dry powder.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, every step of the handling process must be controlled.

Step 1: Pre-Operation Setup

  • Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Clear the hood of incompatible chemicals, particularly strong nucleophiles (e.g., concentrated amines or thiols) that could trigger premature, uncontrolled reactions.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a clean, grounded metal spatula, carefully transfer the 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol. Avoid rapid movements to minimize aerosolizing the powder.

  • Immediately seal the source container.

Step 3: Solubilization (If applicable)

  • If dissolving the compound, add the solvent slowly. Due to its structure, it is typically soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Keep the sash of the fume hood lowered to the designated safe operational height during dissolution.

Spill and Disposal Plan

Proper waste segregation is a critical legal and environmental requirement. Because this compound contains chlorine, it fundamentally alters the disposal pathway.

Spill Cleanup Protocol:

  • Isolate: Alert personnel and isolate the spill area.

  • Contain: If solid, gently cover with damp paper towels to prevent dust generation. If dissolved in a solvent, use an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

Waste Segregation & Disposal:

  • Halogenated Waste Stream: Any waste containing 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol or its solvent mixtures MUST be disposed of in containers strictly labeled as Halogenated Organic Waste [3].

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste. Mixing them can cause dangerous chemical incompatibilities and exponentially increases the financial cost of institutional waste disposal [3].

  • Container Integrity: Ensure the waste container is chemically compatible (e.g., high-density polyethylene), kept closed unless adding waste, and stored in secondary containment.

Operational Logic Visualization

The following diagram illustrates the logical progression of handling reactive halogenated heterocycles to ensure maximum safety and compliance.

Workflow A 1. Risk Assessment Identify Electrophilic Hazards B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Operational Execution (Fume Hood Environment) B->C D 4. Waste Segregation (Halogenated Organics) C->D E 5. Decontamination & PPE Doffing D->E

Fig 1: Standard operational workflow for handling halogenated pyrimidines.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • Central Washington University Environmental Health & Safety. "Hazardous Waste Disposal Procedures." Available at:[Link]

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